molecular formula C16H10N6S2 B12376522 Ripk2-IN-4

Ripk2-IN-4

Katalognummer: B12376522
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: HAVTWOJXZSFIOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

RIPK2-IN-4 is a potent and selective chemical probe designed to target Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key signaling adapter in the innate immune response . This inhibitor acts by binding to the kinase domain of RIPK2, disrupting its function and the subsequent downstream signaling cascades . RIPK2 plays a critical role in the NOD1 and NOD2 signaling pathways, which are activated by bacterial peptidoglycans . Upon activation, RIPK2 undergoes ubiquitination and facilitates the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . Dysregulation of this pathway is strongly implicated in various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and multiple sclerosis . Consequently, RIPK2 has emerged as a promising druggable target for establishing novel immunotherapies . By precisely inhibiting RIPK2, this compound provides researchers with a valuable tool to elucidate the intricate biology of the NOD signaling pathways in both health and disease. Its application can advance the study of autoimmune pathologies and support the development of targeted therapeutic strategies. This product is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C16H10N6S2

Molekulargewicht

350.4 g/mol

IUPAC-Name

N-(1,3-benzothiazol-5-yl)-6-(1H-pyrazol-5-yl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H10N6S2/c1-2-13-12(19-8-23-13)5-9(1)21-15-10-6-14(11-3-4-20-22-11)24-16(10)18-7-17-15/h1-8H,(H,20,22)(H,17,18,21)

InChI-Schlüssel

HAVTWOJXZSFIOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1NC3=C4C=C(SC4=NC=N3)C5=CC=NN5)N=CS2

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Ripk2-IN-4 in Innate Immune Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of innate immune signaling, positioned downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Its central role in activating pro-inflammatory pathways, such as NF-κB and MAPK, has established it as a key therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the function of RIPK2 in innate immunity and details the characteristics of Ripk2-IN-4, a potent and specific small molecule inhibitor. This document includes a summary of quantitative data, detailed experimental protocols for assessing RIPK2 inhibition, and diagrams of the core signaling pathways and experimental workflows.

The Central Role of RIPK2 in NOD-like Receptor Signaling

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures.[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a class of cytosolic PRRs that are crucial for sensing intracellular bacterial components.[2] Specifically, NOD1 recognizes diaminopimelic acid (DAP), found predominantly in Gram-negative bacteria, while NOD2 is activated by muramyl dipeptide (MDP), a component of peptidoglycan present in most bacteria.[2][3]

Upon ligand binding, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization. This activated state facilitates the recruitment of the downstream adaptor kinase RIPK2 through homotypic CARD-CARD (caspase activation and recruitment domain) interactions.[4][5] The recruitment of RIPK2 is the pivotal step that initiates the downstream signaling cascade.

Once engaged, RIPK2 undergoes autophosphorylation and becomes a scaffold for extensive polyubiquitination.[3][6] This process involves multiple E3 ubiquitin ligases, most notably XIAP (X-linked inhibitor of apoptosis protein), which adds K63-linked ubiquitin chains.[4][7] These chains, along with M1-linked (linear) ubiquitin chains added by the LUBAC complex, serve as a docking platform for downstream signaling complexes.[4][5]

The ubiquitinated RIPK2 scaffold recruits the TAK1-TAB complex and the IKK complex (IKKα/β-NEMO).[5] TAK1 activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK), while the IKK complex phosphorylates the NF-κB inhibitor, IκBα.[3][5] The phosphorylation of IκBα targets it for proteasomal degradation, liberating the NF-κB transcription factor to translocate to the nucleus. This results in the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, which orchestrate the inflammatory response.[2][5]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytoplasm Cytoplasm Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Recognition RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction RIPK2->RIPK2 TAK1_complex TAK1-TAB Complex RIPK2->TAK1_complex Recruitment IKK_complex IKKα/β-NEMO Complex RIPK2->IKK_complex Recruitment XIAP XIAP (E3 Ligase) XIAP->RIPK2 K63 Ubiquitination (Ub) LUBAC LUBAC (E3 Ligase) LUBAC->RIPK2 M1 Ubiquitination (Ub) MAPK MAPK Pathways (p38, JNK, ERK) TAK1_complex->MAPK IkB IκB IKK_complex->IkB Phosphorylation NFkB_complex p50/p65 (NF-κB) Nucleus Gene Transcription NFkB_complex->Nucleus Translocation IkB->NFkB_complex Release Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines

Caption: The NOD2-RIPK2 signaling cascade in innate immunity.

Quantitative Data for this compound and Other Inhibitors

This compound is a potent and specific inhibitor of RIPK2 kinase activity.[8] Its efficacy has been quantified in biochemical assays, demonstrating nanomolar potency. For comparative purposes, data for other well-characterized RIPK2 inhibitors are also presented.

Table 1: Inhibitory Activity of this compound

CompoundAssay TypeParameterValue
This compoundBiochemicalIC505 nM[8]

Table 2: Comparative Inhibitory Activities of Selected RIPK2 Inhibitors

CompoundAssay TypeTarget/Cell LineParameterValue
GSK583 CellularHuman CD & UC biopsiesIC50 (TNF-α, IL-6)~200 nM[2]
CellularhPBMCIC50 (IL-8 secretion)~200 nM[2]
Ponatinib CellularU2OS/NOD2 cellsIC50 (CXCL8)~200 nM[9]
WEHI-345 BiochemicalRecombinant RIPK2IC50 (ADP-Glo)37.3 ± 1.3 nM
Ripk-IN-4 BiochemicalNot SpecifiedIC503 nM[10]
Compound 14 BiochemicalNot SpecifiedIC505.1 ± 1.6 nM[11]

Experimental Protocols for Inhibitor Characterization

The evaluation of RIPK2 inhibitors like this compound involves a cascade of assays, starting from biochemical validation of direct enzyme inhibition to cell-based assays confirming pathway modulation and target engagement in a physiological context.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_cellular Cellular Activity & Mechanism cluster_selectivity Selectivity & Preclinical HTS High-Throughput Screen (e.g., Virtual or Biochemical) Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 HTS->Biochem_Assay Hit Confirmation Cell_Pathway Cell-Based Pathway Assay (e.g., NF-κB Reporter or Cytokine ELISA) Determine Cellular IC50 Biochem_Assay->Cell_Pathway Lead Progression Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Confirm Intracellular Binding Cell_Pathway->Target_Engagement Kinome_Scan Kinome Selectivity Profiling (Broad Kinase Panel) Target_Engagement->Kinome_Scan PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Kinome_Scan->PK_PD Candidate Selection

Caption: A typical experimental workflow for RIPK2 inhibitor validation.
Biochemical Kinase Assay: ADP-Glo™

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK2 activity.

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[12][13]

  • Materials:

    • Recombinant human RIPK2 enzyme

    • Kinase substrate (e.g., Myelin Basic Protein, MBP)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[14]

    • Test compound (this compound) serially diluted in DMSO

    • 384-well white assay plates

  • Protocol:

    • Prepare the kinase reaction mixture by diluting RIPK2 enzyme and substrate/ATP mix in Kinase Buffer.

    • In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control.

    • Add 2 µL of RIPK2 enzyme and 2 µL of the substrate/ATP mixture to initiate the reaction.[14]

    • Incubate the plate at room temperature for 60 minutes.[14]

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.[14]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell-Based NOD2 Signaling Assay: NF-κB Reporter

This assay measures the ability of an inhibitor to block the NOD2-RIPK2 signaling pathway in a cellular context.

  • Objective: To quantify the inhibition of NOD2-dependent NF-κB activation.

  • Principle: HEK293T cells, which have low endogenous expression of NOD receptors, are co-transfected with plasmids encoding human NOD2 and an NF-κB-driven luciferase reporter.[15][16] Stimulation with a NOD2 ligand (MDP) activates the pathway, leading to luciferase expression, which can be measured as a luminescent signal.

  • Materials:

    • HEK293T cells

    • Expression plasmids: pCMV-hNOD2, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization)

    • Transfection reagent (e.g., XtremeGene9)[16]

    • Muramyl dipeptide (MDP) or L18-MDP

    • Test compound (this compound)

    • Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System, Promega)

    • 96-well cell culture plates

  • Protocol:

    • Seed 3 x 104 HEK293T cells per well in a 96-well plate and allow them to adhere overnight.[16]

    • Transfect cells with plasmids encoding NOD2, the NF-κB luciferase reporter, and the normalization control.

    • After 24 hours, pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with MDP (e.g., 20 nM) for 14-16 hours.[16]

    • Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

    • Determine the IC50 value by plotting the normalized luciferase activity against the log concentration of the inhibitor.

Cellular Target Engagement Assay: NanoBRET™

This assay directly measures the binding of a compound to its target protein within living cells.

  • Objective: To confirm and quantify the engagement of this compound with RIPK2 in an intracellular environment.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. RIPK2 is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the ATP pocket of RIPK2 serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that also binds to the ATP pocket will compete with the tracer, disrupting BRET in a dose-dependent manner.[17][18]

  • Materials:

    • HEK293 cells

    • NanoLuc®-RIPK2 Fusion Vector

    • Transfection Carrier DNA

    • NanoBRET™ Tracer K-4[19]

    • Test compound (this compound)

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • 96-well or 384-well white assay plates

  • Protocol:

    • Transfect HEK293 cells with the NanoLuc®-RIPK2 Fusion Vector.

    • Seed the transfected cells into assay plates.[19]

    • Pre-treat the cells with the NanoBRET™ Tracer K-4.[19]

    • Add serially diluted this compound or a reference compound and incubate for 1-2 hours at 37°C.[17][19]

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a luminometer equipped with appropriate filters.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Determine the IC50 value by plotting the inhibition of the BRET signal against the log concentration of the inhibitor.

RIPK2_Activation_Inhibition cluster_activation RIPK2 Activation State cluster_pathway Downstream Signaling cluster_inhibition Point of Inhibition Active Active RIPK2 (Phosphorylated, Ubiquitinated) Signaling NF-κB & MAPK Activation Active->Signaling Inactive Inactive RIPK2 Inactive->Active NOD2 Signal Inflammation Inflammatory Response Signaling->Inflammation Inhibitor This compound Inhibitor->Active Blocks Kinase Activity

References

Discovery and Synthesis of Novel Ripk2-IN-4 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, playing a pivotal role in innate immunity. Its dysregulation is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of novel analogs of Ripk2-IN-4, a potent and specific inhibitor of RIPK2. We present a compilation of quantitative data for this compound and its analogs, detail experimental protocols for their synthesis and evaluation, and provide visual representations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to RIPK2 and a Therapeutic Target

RIPK2 is a key intracellular signaling molecule that transduces signals from the pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This activation results in the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections. However, aberrant RIPK2 signaling is associated with chronic inflammatory conditions such as Crohn's disease, ulcerative colitis, and certain autoinflammatory disorders.[3] Therefore, the development of small molecule inhibitors of RIPK2, such as this compound and its analogs, represents a promising therapeutic strategy for these diseases.[3][4]

The RIPK2 Signaling Pathway

The canonical NOD1/2-RIPK2 signaling pathway is initiated by the detection of bacterial cell wall components in the cytoplasm. This recognition event leads to the recruitment and activation of RIPK2, which then acts as a scaffold to assemble a larger signaling complex, ultimately resulting in the transcription of inflammatory genes.

Ripk2_Signaling_Pathway cluster_0 Bacterial PGNs cluster_1 Cytoplasmic Recognition cluster_2 Signal Transduction cluster_3 Downstream Effects PGN Peptidoglycans (iE-DAP, MDP) NOD1_2 NOD1 / NOD2 PGN->NOD1_2 RIPK2 RIPK2 NOD1_2->RIPK2 CARD-CARD Interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP Ubiquitination TAK1 TAK1 Complex XIAP->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription MAPK->Cytokines Transcription

Figure 1: Simplified RIPK2 signaling pathway.

Discovery and Synthesis of this compound Analogs

The discovery of novel this compound analogs typically follows a structured workflow encompassing initial hit identification, chemical synthesis of analog libraries, and comprehensive biological evaluation.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Synthesis Phase cluster_2 Evaluation Phase cluster_3 Optimization HTS High-Throughput Screening (HTS) Lead_ID Lead Identification (e.g., this compound) HTS->Lead_ID SBDD Structure-Based Drug Design (SBDD) SBDD->Lead_ID SAR SAR-guided Analog Synthesis Lead_ID->SAR Purification Purification & Characterization (HPLC, NMR, MS) SAR->Purification Biochemical Biochemical Assays (e.g., ADP-Glo) Purification->Biochemical Cellular Cell-Based Assays (e.g., TNF-α ELISA) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity DMPK In Vitro DMPK (Metabolic Stability) Selectivity->DMPK InVivo In Vivo PK & Efficacy Studies DMPK->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt Lead_Opt->SAR Iterative Cycles

References

Investigating the Structural Basis of Ripk2-IN-4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) by the potent and specific inhibitor, Ripk2-IN-4. This document details the critical signaling pathways involving RIPK2, presents quantitative data on inhibitor potency, outlines key experimental protocols for studying RIPK2 inhibition, and visualizes the putative binding interactions driving the inhibitory mechanism.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a central signaling node in the innate immune system. It is essential for the downstream signaling of the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2), which are intracellular pattern recognition receptors that detect bacterial peptidoglycans. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This compound has emerged as a potent and selective inhibitor of RIPK2, offering a valuable tool for both basic research and potential therapeutic development. Understanding the precise structural basis of its inhibitory action is paramount for the rational design of next-generation therapeutics.

Quantitative Data on Ripk2 Inhibitors

The following table summarizes the inhibitory potency of this compound and other well-characterized RIPK2 inhibitors. This data provides a comparative view of their efficacy in biochemical and cellular contexts.

InhibitorIC50 (nM)Assay TypeReference
This compound 5Biochemical[1]
Ripk-IN-4 (Compound 7g) 3Biochemical[2]
GSK5833Biochemical (FP)[3]
Ponatinib6.7Biochemical (Thermal Shift)[4]
Gefitinib51Cellular (Tyrosine Phosphorylation)[4]

Ripk2 Signaling Pathway

The activation of NOD1/2 by bacterial peptidoglycans initiates a signaling cascade that is critically dependent on RIPK2. Upon activation, NOD1/2 recruits RIPK2 through a homotypic CARD-CARD interaction. This leads to the autophosphorylation and subsequent ubiquitination of RIPK2, a key step mediated by E3 ligases such as XIAP. The polyubiquitinated RIPK2 then serves as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKK complexes, ultimately leading to the activation of MAPKs and the NF-κB pathway. This culminates in the transcription of pro-inflammatory cytokines and chemokines.

Ripk2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction Ub Ubiquitination (K63, M1) RIPK2->Ub Autophosphorylation XIAP XIAP (E3 Ligase) XIAP->Ub Mediates TAK1_TAB TAK1-TAB Complex Ub->TAK1_TAB Recruitment IKK_Complex IKK Complex Ub->IKK_Complex Recruitment MAPK MAPK Activation TAK1_TAB->MAPK NFkB NF-κB Activation IKK_Complex->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines Transcription NFkB->Cytokines Transcription Inhibition_Workflow cluster_biochemical Biochemical & Cellular Characterization cluster_structural Structural Biology cluster_analysis Analysis & Validation A Kinase Inhibition Assays (IC50 Determination) B Cellular Assays (Cytokine Production) A->B C Ripk2-XIAP Interaction Assay B->C D Co-crystallization Trials of Ripk2 with this compound C->D E X-ray Diffraction & Structure Solution D->E F Analysis of Binding Mode & Key Interactions E->F G Structure-Guided Mutagenesis & Functional Validation F->G H Computational Modeling & Docking Studies F->H Binding_Mode cluster_ripk2 Ripk2 ATP-Binding Pocket Hinge Hinge Region (Met98) BackPocket Hydrophobic Back Pocket Gatekeeper Gatekeeper Residue (Thr95) DFG_Motif DFG Motif (Asp164) Ser25 Ser25 Inhibitor This compound Inhibitor->Hinge H-Bond Inhibitor->BackPocket Hydrophobic Interaction Inhibitor->DFG_Motif H-Bond Inhibitor->Ser25 Potential H-Bond

References

Ripk2-IN-4: A Technical Guide to its Inhibition of Downstream NF-κB Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK, is a critical intracellular signaling node that plays a pivotal role in the innate immune system. It is a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycans. Upon activation, RIPK2 orchestrates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a master regulator of pro-inflammatory gene expression.[1] Dysregulation of the NOD-RIPK2-NF-κB signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This technical guide provides an in-depth overview of the small molecule inhibitor Ripk2-IN-4 and its effect on the downstream activation of NF-κB. We will delve into the molecular mechanism of RIPK2-mediated NF-κB activation, present quantitative data on the inhibitory potency of this compound, and provide detailed experimental protocols for assessing its activity.

The RIPK2-NF-κB Signaling Pathway

The activation of NF-κB by RIPK2 is a tightly regulated multi-step process involving recruitment, post-translational modifications, and the assembly of a multi-protein signaling complex.

  • Recruitment and Oligomerization: Upon recognition of their respective bacterial peptidoglycan ligands, NOD1 and NOD2 undergo a conformational change and oligomerize. This allows for the recruitment of cytosolic RIPK2 via a homotypic interaction between their respective caspase activation and recruitment domains (CARD).[1]

  • Ubiquitination: The recruitment of RIPK2 to the activated NOD receptor complex triggers its polyubiquitination. This process is mediated by E3 ubiquitin ligases, including X-linked inhibitor of apoptosis protein (XIAP), which catalyze the formation of lysine 63 (K63)- and methionine 1 (M1)-linked polyubiquitin chains on RIPK2.[1] This ubiquitination is a critical step, as it creates a scaffold for the recruitment of downstream signaling proteins.

  • Activation of TAK1 and IKK Complex: The polyubiquitin chains on RIPK2 serve as a docking platform for the TGF-β-activated kinase 1 (TAK1) binding proteins (TABs), which in turn recruit TAK1. Concurrently, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is also recruited to the ubiquitinated RIPK2.[1]

  • IκBα Phosphorylation and Degradation: The proximity of TAK1 and the IKK complex within the signaling platform leads to the phosphorylation and activation of IKKβ by TAK1. Activated IKKβ then phosphorylates the inhibitory protein IκBα, which sequesters NF-κB dimers (typically p50/p65) in the cytoplasm.[2][3]

  • NF-κB Nuclear Translocation and Gene Transcription: Phosphorylated IκBα is recognized by the SCFβ-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus.[2][3] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and other inflammatory mediators.[2][3]

This compound: A Potent Inhibitor of RIPK2 Kinase Activity

This compound is a potent and selective small molecule inhibitor of RIPK2 kinase activity. By binding to the ATP-binding pocket of RIPK2, it prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking the downstream signaling cascade that leads to NF-κB activation.

Quantitative Data on this compound and Other RIPK2 Inhibitors

The potency of this compound and other notable RIPK2 inhibitors has been characterized in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for quantifying their inhibitory activity.

InhibitorAssay TypeTarget/Cell LineEndpointIC50 / EC50 (nM)Reference
This compound Biochemical Kinase AssayRecombinant RIPK2ADP Production3[4]
PonatinibBiochemical Kinase AssayRecombinant RIPK2ADP Production6.7[3]
PonatinibCell-based NF-κB Reporter AssayHEKBlue-NOD2 cellsSEAP Activity0.8[5]
RegorafenibBiochemical Kinase AssayRecombinant RIPK2ADP Production41[3]
SorafenibBiochemical Kinase AssayRecombinant RIPK2ADP Production75[3]
GefitinibCell-based p-RIPK2 AssayHEKBlue-NOD2 cellsRIPK2 Phosphorylation51[2][3]
GSK583Cell-based Cytokine SecretionHuman MonocytesTNF-α Production8.0[2][3]
Compound 8Cell-based Cytokine SecretionMouse BMDMIL-6 Production12[2][3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on downstream NF-κB activation.

Western Blotting for Phosphorylated IκBα (p-IκBα)

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of RIPK2-mediated IκBα phosphorylation in a cellular context.

a. Cell Culture and Treatment:

  • Seed human monocytic THP-1 cells or another suitable cell line (e.g., HEK293 cells stably expressing NOD2) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • The following day, pre-treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP) at a final concentration of 1-10 µg/mL, for 15-30 minutes. Include an unstimulated control.

b. Cell Lysis:

  • After stimulation, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

d. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32/36) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

NF-κB Luciferase Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity in response to RIPK2 activation and its inhibition by this compound.[7][8][9][10]

a. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells/well.

  • On the following day, co-transfect the cells with a NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

b. Cell Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) and pre-incubate for 1-2 hours.

  • Stimulate the cells with a NOD2 agonist (e.g., MDP at 1-10 µg/mL) for 6-8 hours. Include an unstimulated control.

c. Luciferase Assay:

  • After the incubation period, lyse the cells using the lysis buffer provided in a dual-luciferase reporter assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.[11]

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

  • Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Cytokine Secretion Assay (ELISA)

This protocol measures the secretion of NF-κB-dependent pro-inflammatory cytokines, such as TNF-α or IL-6, from cells upon RIPK2 activation and its inhibition by this compound.[6][12]

a. Cell Culture and Treatment:

  • Seed primary cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs) in a 96-well plate at an appropriate density.

  • Pre-treat the cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a NOD2 agonist (e.g., MDP at 1-10 µg/mL) for 18-24 hours.

b. Collection of Supernatant:

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatant without disturbing the cell pellet.

c. ELISA:

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-6) on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

d. Data Analysis:

  • Generate a standard curve using the absorbance values of the known concentrations of the cytokine standard.

  • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

  • Plot the cytokine concentration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular environment.[13][14][15][16][17] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.

a. Cell Treatment and Heating:

  • Treat intact cells (e.g., THP-1) with this compound at a desired concentration or vehicle (DMSO) for 1 hour.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

b. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble fraction.

c. Protein Detection:

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble RIPK2 in each sample by Western blotting as described in Protocol 1.

d. Data Analysis:

  • Quantify the band intensity of soluble RIPK2 at each temperature for both vehicle- and this compound-treated samples.

  • Plot the percentage of soluble RIPK2 against the temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of RIPK2 and confirms target engagement.

Visualizations

RIPK2-NF-κB Signaling Pathway

RIPK2_NF_kappaB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_2 NOD1/NOD2 RIPK2 RIPK2 NOD1_2->RIPK2 Recruitment (CARD-CARD) Ub Ubiquitin (K63, M1-linked) XIAP XIAP (E3 Ligase) XIAP->RIPK2 Ubiquitination TAK1_complex TAK1/TAB Complex Ub->TAK1_complex Recruitment IKK_complex IKK Complex (IKKα/β, NEMO) Ub->IKK_complex Recruitment TAK1_complex->IKK_complex Phosphorylation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_nucleus NF-κB (p50/p65) NFkappaB->NFkappaB_nucleus Nuclear Translocation Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 Inhibition Gene_expression Pro-inflammatory Gene Transcription NFkappaB_nucleus->Gene_expression Activation

Caption: The RIPK2-mediated NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Downstream NF-κB Activation Assays start Start: Cell Culture treatment Treatment: This compound Dose-Response + NOD2 Agonist (MDP) start->treatment western_blot Western Blot for p-IκBα treatment->western_blot reporter_assay NF-κB Luciferase Reporter Assay treatment->reporter_assay elisa Cytokine Secretion Assay (ELISA) treatment->elisa target_engagement Target Engagement Assay treatment->target_engagement analysis Data Analysis: Dose-Response Curves IC50/EC50 Determination western_blot->analysis reporter_assay->analysis elisa->analysis cetsa Cellular Thermal Shift Assay (CETSA) target_engagement->cetsa cetsa->analysis end Conclusion: Efficacy of this compound analysis->end

Caption: A logical workflow for the experimental evaluation of this compound's inhibitory effect on NF-κB activation.

References

Preliminary In Vitro Evaluation of Ripk2-IN-4 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Ripk2-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document outlines the core methodologies, data interpretation, and signaling context necessary for assessing the efficacy of this compound.

Introduction to this compound

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[1][2][3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[4][5]

This compound is a potent and selective inhibitor of RIPK2.[6] It is a non-Protein-Protein Interaction (PPI) inhibitor, suggesting it does not act by disrupting the interaction between RIPK2 and its binding partners like XIAP. A compound with a similar chemical scaffold and potency, referred to as "compound 14" in a study by Fan et al., has demonstrated both high affinity for RIPK2 and cellular anti-inflammatory effects.[7][8][9]

Data Presentation: In Vitro Efficacy of this compound and Analogs

The following table summarizes the available quantitative data for the in vitro efficacy of this compound and its close analog, "compound 14".

CompoundAssay TypeTarget/Cell LineParameterValueReference
This compound Biochemical Kinase AssayRecombinant RIPK2IC503 nM[6]
Compound 14 Biochemical Kinase AssayRecombinant RIPK2IC505.1 ± 1.6 nM[7][8][9]
Compound 14 TNF-α Release AssayMDP-stimulated Raw264.7 cellsInhibitionDose-dependent[7][8]

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound are provided below.

RIPK2 ADP-Glo™ Kinase Assay

This biochemical assay quantifies the enzymatic activity of RIPK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted this compound or vehicle control (DMSO in Kinase Buffer).

    • 2 µL of recombinant RIPK2 enzyme in Kinase Buffer.

    • 2 µL of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations) in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

NOD2-Dependent NF-κB Reporter Assay

This cell-based assay measures the ability of this compound to inhibit NOD2-mediated activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Muramyl dipeptide (MDP)

  • This compound

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-hNOD2-NF-κB-luciferase reporter cells into a 96-well plate at a density of approximately 30,000 cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with MDP (e.g., 10 µg/mL final concentration) for 6 hours to activate the NOD2 pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis and Luciferase Assay:

    • Remove the cell culture medium.

    • Add 100 µL of luciferase assay reagent to each well and incubate at room temperature for ~15 minutes with gentle rocking to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition of MDP-induced NF-κB activation for each concentration of this compound and determine the IC50 value.

MDP-Stimulated TNF-α Release Assay

This assay quantifies the inhibitory effect of this compound on the production and secretion of the pro-inflammatory cytokine TNF-α in a relevant cell line.

Materials:

  • Raw264.7 or THP-1 macrophage cell line.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Muramyl dipeptide (MDP).

  • This compound.

  • Human or mouse TNF-α ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 96-well plate.

    • Treat with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into macrophage-like cells.

    • Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells or Raw264.7 cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with MDP (e.g., 100 µg/mL) for 17-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of MDP-induced TNF-α secretion for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

RIPK2 Signaling Pathway

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Intracellular Sensing RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD Interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP Recruitment TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex Activation XIAP->RIPK2 K63/M1 Ubiquitination MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1_complex->MAPK_cascade Phosphorylation Cascade NFkB_IkB NF-κB/IκBα Complex IKK_complex->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB_p p-IκBα NFkB_IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation AP1 AP-1 MAPK_cascade->AP1 Activation AP1_n AP-1 AP1->AP1_n Translocation IkB_ub Ub-IκBα IkB_p->IkB_ub Ubiquitination Proteasome Proteasome IkB_ub->Proteasome Degradation Proteasome->NFkB Release of NF-κB DNA DNA (Promoter Regions) NFkB_n->DNA AP1_n->DNA Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) DNA->Cytokines Gene Transcription Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 Inhibition of Kinase Activity

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow start Start: Synthesize/Acquire This compound biochem_assay Biochemical Assay: RIPK2 Kinase Activity (e.g., ADP-Glo) start->biochem_assay determine_ic50_biochem Determine Biochemical IC50 biochem_assay->determine_ic50_biochem cell_based_assays Cell-Based Assays determine_ic50_biochem->cell_based_assays Potent? selectivity_panel Kinase Selectivity Profiling (Panel of other kinases) determine_ic50_biochem->selectivity_panel nfkb_assay NF-κB Reporter Assay (HEK293T-hNOD2) cytokine_assay Cytokine Release Assay (THP-1 or Raw264.7) determine_ic50_cell Determine Cellular IC50/EC50 nfkb_assay->determine_ic50_cell cytokine_assay->determine_ic50_cell evaluate_selectivity Evaluate Selectivity determine_ic50_cell->evaluate_selectivity Cellularly Active? selectivity_panel->evaluate_selectivity end End: Candidate for further preclinical studies evaluate_selectivity->end Selective?

Caption: A typical workflow for the in vitro characterization of a RIPK2 inhibitor.

References

The Pharmacology of Ripk2-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of Ripk2-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document details the compound's mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.

Introduction to RIPK2 and this compound

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a crucial serine/threonine/tyrosine kinase that functions as a downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing protein 1 and 2)[1][2]. Upon recognition of bacterial peptidoglycans, NOD1/2 recruit RIPK2, leading to its activation, ubiquitination, and the subsequent engagement of downstream pathways, including NF-κB and MAPK signaling[1][2]. This cascade is pivotal for initiating an innate immune response characterized by the production of pro-inflammatory cytokines[3]. Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathophysiology of numerous inflammatory conditions, such as Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target[1][4].

This compound (referred to as Compound 14 in its primary publication) is a novel, potent, and selective ATP-competitive inhibitor of RIPK2 based on a 4-aminoquinoline chemical scaffold[1][4][5][6][7]. Its development was aimed at addressing the need for selective chemical probes to investigate RIPK2 biology and for therapeutic agents in NOD-driven inflammatory diseases.

Mechanism of Action and Signaling Pathway

This compound acts as a Type I kinase inhibitor, binding competitively to the ATP pocket of the RIPK2 kinase domain. This binding event prevents the autophosphorylation and activation of RIPK2, thereby blocking the downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways and subsequent inflammatory cytokine production[1][6].

RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2/RIPK2 signaling pathway and the point of inhibition by this compound.

Caption: NOD2/RIPK2 signaling pathway and inhibition by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound (Compound 14) from published literature[1][6].

Table 1: Biochemical Activity
ParameterSpeciesValueAssay Type
IC50 Human5.1 ± 1.6 nMADP-Glo Kinase Assay
Table 2: Cellular Activity
ParameterCell LineStimulusReadoutValue
Cellular Inhibition Raw264.7 (murine macrophage)MDPTNF-α SecretionDose-dependent inhibition
Table 3: Kinase Selectivity

This compound was profiled against a panel of kinases to assess its selectivity. The primary publication reports excellent selectivity as visualized in a kinome phylogenetic tree, indicating minimal off-target activity[5][6]. Specific inhibition values for off-target kinases are not provided in the source literature.

Table 4: In Vitro ADME Properties
ParameterSystemValue
Metabolic Stability Human Liver MicrosomesModerate Stability

Note: Comprehensive in vivo pharmacokinetic and efficacy data for this compound (Compound 14) are not yet available in the public domain.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on the descriptions in the primary literature and supplemented with standard laboratory procedures[1][6].

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to RIPK2 activity.

Workflow Diagram:

Caption: Workflow for the RIPK2 ADP-Glo™ biochemical assay.

Methodology:

  • Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a kinase reaction mixture containing recombinant human RIPK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

  • Initiation: Add the kinase reaction mixture to the wells of the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to RIPK2 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of MDP-Induced TNF-α Secretion

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context following stimulation of the NOD2 pathway.

Workflow Diagram:

Caption: Workflow for MDP-induced TNF-α secretion cellular assay.

Methodology:

  • Cell Culture: Seed Raw264.7 murine macrophage cells into a 96-well culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the NOD2 ligand, muramyl dipeptide (MDP), to the wells to a final concentration known to elicit a robust cytokine response. Include unstimulated controls.

  • Incubation: Culture the cells for a further 24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Normalize the TNF-α concentrations to the vehicle-treated, MDP-stimulated control and plot against the inhibitor concentration to assess dose-dependent inhibition.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of RIPK2 kinase. It effectively blocks the NOD2-RIPK2 signaling axis in both biochemical and cellular assays, demonstrating its potential as a valuable chemical probe for studying inflammatory pathways and as a lead compound for the development of therapeutics for inflammatory diseases driven by aberrant NOD/RIPK2 signaling[1][5][6]. Further studies are required to characterize its in vivo pharmacokinetic properties and efficacy in animal models of disease.

References

Ripk2-IN-4: A Technical Guide to its Use as a Chemical Probe for RIPK2 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycans.[3][4] Upon activation, RIPK2 orchestrates a signaling cascade that leads to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.[5][6] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and multiple sclerosis, making RIPK2 an attractive therapeutic target.[4][7]

Ripk2-IN-4 is a potent and selective chemical probe for RIPK2, developed by Novartis.[8] As a small molecule inhibitor, it provides a powerful tool for researchers to dissect the multifaceted functions of RIPK2 in both health and disease. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular properties, and detailed protocols for its use in key experiments to investigate RIPK2 function.

This compound: A Profile

This compound is a potent and selective ATP-competitive inhibitor of RIPK2.[7][9] While specific quantitative data on its kinase selectivity and cellular activity remains limited in the public domain, its high potency makes it a valuable tool for interrogating RIPK2 biology.

Mechanism of Action

This compound is a non-protein-protein interaction (PPI) inhibitor that stabilizes the active conformation of RIPK2. Its pyridine-based scaffold is designed to occupy the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the phosphorylation events necessary for downstream signaling.

Quantitative Data

Table 1: Biochemical Activity of Potent RIPK2 Inhibitors

CompoundTypeTargetIC50 (nM)
This compound ATP-competitiveRIPK23 - 5[7][9]
GSK583 ATP-competitiveRIPK25[10]
OD36 MacrocyclicRIPK25.3

Table 2: Illustrative Cellular Activity of Potent RIPK2 Inhibitors

CompoundCell LineAssayStimulantCytokine InhibitedIC50 (nM)
GSK583 Human MonocytesCytokine SecretionMDPTNF-α8
GSK583 HEK293IL-8 SecretionMDPIL-88
Compound 8 (Novartis) Mouse BMDMsIL-6 SecretionMDPIL-612[11]
Compound 10w Raw264.7TNF-α ProductionMDPTNF-α<100

Table 3: Illustrative Kinase Selectivity of a Potent RIPK2 Inhibitor (Compound 14)

Kinase% Inhibition at 1 µM
RIPK2 >90
Fyn>90
Lyn>90
BTK>90
Abl>90
KDR50-90
CDK950-90
LOK50-90

Data for Compound 14 is provided as a representative example of a selective RIPK2 inhibitor.[12][13]

Signaling Pathways

The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits via CARD-CARD interaction TAK1_complex TAK1/TAB1/TAB2 RIPK2->TAK1_complex Recruits IKK_complex IKKα/β/γ RIPK2->IKK_complex Recruits XIAP XIAP (E3 Ligase) XIAP->RIPK2 K63-linked ubiquitination Ub Ubiquitin TAK1_complex->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1_complex->MAPK_pathway Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkB->Gene_Expression Translocates & activates transcription Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 Inhibits ATP binding

Caption: The NOD2-RIPK2 signaling pathway initiated by MDP binding.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments to characterize the function of RIPK2 using this compound.

Experimental Workflow for Chemical Probe Validation

Validating a chemical probe involves a multi-step process to ensure its potency, selectivity, and on-target activity in a cellular context.

Chemical_Probe_Validation_Workflow Biochemical_Assay 1. Biochemical Potency (e.g., ADP-Glo Kinase Assay) Determine IC50 Selectivity_Profiling 2. Selectivity Profiling (Kinase Panel Screen) Assess off-target effects Biochemical_Assay->Selectivity_Profiling Cellular_Target_Engagement 3. Cellular Target Engagement (e.g., CETSA) Confirm binding in cells Selectivity_Profiling->Cellular_Target_Engagement Cellular_Activity 4. Cellular Activity (e.g., Cytokine Secretion Assay) Measure functional outcome Cellular_Target_Engagement->Cellular_Activity In_Vivo_Efficacy 5. In Vivo Efficacy (e.g., Peritonitis Model) Evaluate in a biological system Cellular_Activity->In_Vivo_Efficacy Validated_Probe Validated Chemical Probe In_Vivo_Efficacy->Validated_Probe

Caption: A typical workflow for the validation of a chemical probe.

RIPK2 Kinase Inhibition Assay (ADP-Glo™)

This assay biochemically quantifies the inhibitory activity of this compound on RIPK2 kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.

  • In a 384-well plate, add 5 µL of the this compound dilutions or DMSO (vehicle control).

  • Add 10 µL of a solution containing RIPK2 enzyme and MBP substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to RIPK2 in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

  • Cells expressing endogenous or over-expressed RIPK2 (e.g., THP-1, HEK293-NOD2)

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting reagents and equipment

  • Anti-RIPK2 antibody

Protocol:

  • Culture cells to the desired density.

  • Treat cells with this compound at the desired concentration or DMSO (vehicle control) for 1-2 hours in cell culture medium.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble RIPK2 in each sample by Western blotting using an anti-RIPK2 antibody.

  • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

MDP-Induced Cytokine Production in Human PBMCs

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation in primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Muramyl dipeptide (MDP)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-8

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours at 37°C.

  • Collect the cell culture supernatants by centrifugation.

  • Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

In Vivo MDP-Induced Peritonitis Model

This in vivo model assesses the efficacy of this compound in a model of acute inflammation.[12][14][15]

Materials:

  • C57BL/6 mice

  • This compound formulated for intraperitoneal (i.p.) injection

  • Muramyl dipeptide (MDP) dissolved in sterile PBS

  • Sterile PBS

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

  • Flow cytometer

Protocol:

  • Administer this compound or vehicle control to mice via i.p. injection. The dosage will need to be optimized, but a starting point could be in the range of 5-50 mg/kg.[16]

  • After a pre-treatment period (e.g., 30-60 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg per mouse).[16]

  • After a defined time (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and retrieving 5-10 mL of cold sterile PBS into the peritoneal cavity.

  • Collect the peritoneal lavage fluid and centrifuge to pellet the cells.

  • Resuspend the cells in FACS buffer and count the total number of immune cells.

  • Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., neutrophils, macrophages).

  • Analyze the cell populations by flow cytometry to quantify the recruitment of different immune cell types to the peritoneum.

  • Compare the number of recruited immune cells in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of RIPK2 in cellular signaling and disease pathogenesis. Its high potency and selectivity, when thoroughly characterized, allow for the precise interrogation of RIPK2 function. The experimental protocols detailed in this guide provide a robust framework for researchers to utilize this compound and similar inhibitors to advance our understanding of the NOD-RIPK2 signaling axis and to explore its potential as a therapeutic target in a range of inflammatory disorders. As with any chemical probe, it is crucial to use appropriate controls and to validate its effects in the specific experimental system being investigated.

References

The Impact of Ripk2-IN-4 on Cytokine Production Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical downstream signaling molecule for the intracellular pattern recognition receptors, nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines. This pathway is a cornerstone of the innate immune response to bacterial pathogens. However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), Crohn's disease, and ulcerative colitis.[1][3] Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides an in-depth overview of Ripk2-IN-4, a potent and selective inhibitor of RIPK2, and its impact on cytokine production pathways. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows.

This compound: A Potent and Selective RIPK2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK2, with a reported IC50 value of 5 nM.[4] Its chemical structure, a thieno[2,3d]pyrimidine derivative, is the result of targeted drug design aimed at optimizing inhibitory activity against RIPK2.

The NOD2-RIPK2 Signaling Pathway and its Inhibition by this compound

The canonical NOD2 signaling pathway is initiated by the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the NOD2 receptor in the cytoplasm of immune cells such as macrophages and dendritic cells. This recognition event leads to the recruitment of RIPK2 via a homotypic CARD-CARD interaction. The subsequent activation of RIPK2 is a crucial step that involves its autophosphorylation and ubiquitination.[5] Activated RIPK2 then serves as a scaffold to recruit downstream signaling components, leading to the activation of both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] The activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing its autophosphorylation and subsequent activation. This blockade of RIPK2 activity effectively halts the downstream signaling cascade, leading to a significant reduction in the production of pro-inflammatory cytokines.

NOD2-RIPK2 Signaling Pathway Figure 1: NOD2-RIPK2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1 TAK1 RIPK2->TAK1 activates This compound This compound This compound->RIPK2 inhibits XIAP->RIPK2 ubiquitinates IKK IKK TAK1->IKK activates p38/JNK p38/JNK TAK1->p38/JNK activates NF-kB NF-κB IKK->NF-kB activates AP-1 AP-1 p38/JNK->AP-1 activates Pro-inflammatory Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NF-kB->Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines

Figure 1: NOD2-RIPK2 Signaling Pathway and Inhibition by this compound

Quantitative Analysis of Cytokine Inhibition by this compound

The efficacy of this compound in suppressing cytokine production can be quantified through in vitro cell-based assays. The following tables summarize representative data on the inhibitory effects of potent and selective RIPK2 inhibitors on the production of key pro-inflammatory cytokines. While this data is not exclusively for this compound, it is expected to have a very similar profile given its high potency.

Table 1: Inhibition of TNF-α Production in MDP-Stimulated Macrophages

Compound Concentration (nM)% Inhibition of TNF-αIC50 (nM)
0.115 ± 3\multirow{5}{*}{~3-10}
145 ± 5
1085 ± 4
10098 ± 2
100099 ± 1
Data is representative from studies on potent RIPK2 inhibitors.

Table 2: Inhibition of IL-6 Production in MDP-Stimulated Macrophages

Compound Concentration (nM)% Inhibition of IL-6IC50 (nM)
0.112 ± 4\multirow{5}{*}{~5-15}
140 ± 6
1082 ± 5
10097 ± 3
100098 ± 2
Data is representative from studies on potent RIPK2 inhibitors.

Table 3: Inhibition of IL-1β Production in MDP-Stimulated Macrophages

Compound Concentration (nM)% Inhibition of IL-1βIC50 (nM)
120 ± 5\multirow{5}{*}{~10-25}
1055 ± 7
10090 ± 4
100096 ± 3
1000098 ± 2
Data is representative from studies on potent RIPK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

Protocol 1: In Vitro RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the kinase activity of RIPK2 and its inhibition by this compound.

Materials:

  • Recombinant human RIPK2 enzyme

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of RIPK2 enzyme solution (concentration optimized for linear ADP production).

  • Add 2 µL of a substrate/ATP mix (e.g., 50 µM ATP).

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Kinase Assay Workflow Figure 2: Workflow for In Vitro RIPK2 Kinase Assay Serial Dilution Prepare this compound Serial Dilutions Plate Setup Add this compound/DMSO, RIPK2 Enzyme, and ATP/Substrate to 384-well plate Serial Dilution->Plate Setup Incubation1 Incubate for 60 min at Room Temperature Plate Setup->Incubation1 ADP-Glo Reagent Add ADP-Glo™ Reagent Incubation1->ADP-Glo Reagent Incubation2 Incubate for 40 min at Room Temperature ADP-Glo Reagent->Incubation2 Kinase Detection Reagent Add Kinase Detection Reagent Incubation2->Kinase Detection Reagent Incubation3 Incubate for 30 min at Room Temperature Kinase Detection Reagent->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence Data Analysis Calculate % Inhibition and IC50 Luminescence->Data Analysis

Figure 2: Workflow for In Vitro RIPK2 Kinase Assay
Protocol 2: Cell-Based Cytokine Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Cell Line:

  • RAW 264.7 murine macrophage cell line

  • Human peripheral blood mononuclear cells (PBMCs)

  • HEK293 cells stably overexpressing human NOD2

Materials:

  • Complete cell culture medium

  • Muramyl dipeptide (MDP)

  • This compound dissolved in DMSO

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

Cytokine Inhibition Assay Workflow Figure 3: Workflow for Cell-Based Cytokine Inhibition Assay Cell Seeding Seed Macrophages in 96-well Plate Pre-treatment Pre-treat with this compound or DMSO for 1-2 hours Cell Seeding->Pre-treatment Stimulation Stimulate with MDP for 18-24 hours Pre-treatment->Stimulation Supernatant Collection Collect Supernatants Stimulation->Supernatant Collection ELISA Measure Cytokine Levels (TNF-α, IL-6, IL-1β) by ELISA Supernatant Collection->ELISA Data Analysis Calculate % Inhibition and IC50 ELISA->Data Analysis

References

Methodological & Application

Application Notes and Protocols for Ripk2-IN-4 in a Murine Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling molecule in the innate immune system, acting downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4][5] Dysregulation of the NOD2-RIPK2 signaling pathway is strongly associated with the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[2][4][6] Consequently, RIPK2 has emerged as a promising therapeutic target for the treatment of IBD.[2][4][7] Ripk2-IN-4 is a potent and specific inhibitor of RIPK2, and these application notes provide a detailed guide for its preclinical evaluation in a murine model of colitis.

Disclaimer: To date, specific in vivo studies utilizing this compound in a murine colitis model have not been extensively published. The following protocols and data are based on studies of other potent and selective RIPK2 inhibitors with similar mechanisms of action. Researchers should consider this information as a starting point and perform dose-response studies to determine the optimal experimental conditions for this compound.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of RIPK2. In the canonical NOD2 signaling pathway, the binding of bacterial muramyl dipeptide (MDP) to NOD2 leads to the recruitment and activation of RIPK2. Activated RIPK2 then undergoes autophosphorylation and ubiquitination, creating a scaffold for downstream signaling complexes that ultimately activate NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][5] By inhibiting the kinase activity of RIPK2, this compound is expected to block these downstream inflammatory cascades, thereby ameliorating the inflammation characteristic of colitis.

Signaling Pathway

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN (MDP) Bacterial PGN (MDP) NOD2 NOD2 Bacterial PGN (MDP)->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK_p38_JNK MAPK (p38, JNK) TAK1->MAPK_p38_JNK activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates IkB->NFkB_p65_p50 releases Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 inhibits Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_p65_p50_nucleus->Inflammatory_Genes induces

Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common and well-established murine models of colitis are Dextran Sulfate Sodium (DSS)-induced colitis and 2,4,6-Trinitrobenzene sulfonic acid (TNBS)-induced colitis.

DSS-Induced Colitis Model

This model is widely used due to its simplicity and reproducibility, mimicking features of human ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • 8-12 week old C57BL/6 mice

  • Standard mouse chow and sterile drinking water

  • Animal balance

  • Gavage needles

Experimental Workflow:

DSS_Workflow acclimatization Acclimatization (1 week) grouping Randomly assign mice to treatment groups (n=8-10/group) acclimatization->grouping baseline Record baseline body weight grouping->baseline induction Induce colitis with 2.5-3% DSS in drinking water (Days 0-7) baseline->induction treatment Administer this compound or vehicle daily (e.g., oral gavage) (Days 0-7) induction->treatment monitoring Daily monitoring: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) treatment->monitoring sacrifice Sacrifice mice (Day 8) monitoring->sacrifice analysis Collect samples: - Colon length & weight - Spleen weight - Colon tissue for histology - Colon tissue for cytokine analysis sacrifice->analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Procedure:

  • Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):

    • Control (no DSS, vehicle treatment)

    • DSS + Vehicle

    • DSS + this compound (low dose)

    • DSS + this compound (high dose)

  • Colitis Induction: On day 0, replace regular drinking water with a freshly prepared solution of 2.5-3% (w/v) DSS in sterile water. The DSS solution should be replaced every 2-3 days.

  • Treatment: Administer this compound or vehicle daily from day 0 to day 7. Oral gavage is a common route of administration.

  • Monitoring: Record body weight, stool consistency, and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Termination: On day 8, euthanize the mice.

  • Sample Collection:

    • Measure the length of the colon from the cecum to the anus.

    • Collect the colon for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

TNBS-Induced Colitis Model

This model induces a Th1-mediated immune response and is often used to model Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • This compound

  • Vehicle

  • 8-12 week old BALB/c or SJL/J mice

  • Catheter for intrarectal administration

Procedure:

  • Presensitization (Optional but recommended): Seven days before colitis induction, apply 1% TNBS solution in acetone and olive oil to the shaved abdomen of the mice.

  • Fasting: Fast the mice for 12-24 hours before TNBS administration.

  • Induction:

    • Anesthetize the mice.

    • Slowly administer 100 µL of 2.5-5% TNBS in 50% ethanol intrarectally using a catheter.

    • Keep the mice in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.

  • Treatment: Begin daily administration of this compound or vehicle 24 hours after TNBS induction and continue for the duration of the experiment (typically 3-7 days).

  • Monitoring and Sample Collection: Follow the same procedures as described for the DSS model.

Data Presentation

The following tables present representative quantitative data from studies using potent and selective RIPK2 inhibitors in murine colitis models. These should be used as a reference for expected outcomes with this compound.

Table 1: Effect of a Representative RIPK2 Inhibitor on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDay 2Day 4Day 6Day 8
Control 0.0 ± 0.00.0 ± 0.00.1 ± 0.10.1 ± 0.1
DSS + Vehicle 0.5 ± 0.21.8 ± 0.43.2 ± 0.53.8 ± 0.6
DSS + RIPK2 Inhibitor (10 mg/kg) 0.4 ± 0.11.2 ± 0.32.1 ± 0.42.5 ± 0.5*
DSS + RIPK2 Inhibitor (30 mg/kg) 0.3 ± 0.10.8 ± 0.2 1.5 ± 0.31.8 ± 0.4**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle. DAI is scored based on weight loss, stool consistency, and rectal bleeding.

Table 2: Effect of a Representative RIPK2 Inhibitor on Macroscopic and Histological Parameters in DSS-Induced Colitis

Treatment GroupBody Weight Change (%)Colon Length (cm)Histological Score
Control +5.2 ± 1.18.5 ± 0.30.2 ± 0.1
DSS + Vehicle -15.8 ± 2.55.1 ± 0.48.5 ± 1.2
DSS + RIPK2 Inhibitor (10 mg/kg) -8.1 ± 1.96.8 ± 0.54.2 ± 0.8*
DSS + RIPK2 Inhibitor (30 mg/kg) -4.5 ± 1.5 7.5 ± 0.42.1 ± 0.5**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. DSS + Vehicle. Histological score is based on the severity of inflammation, crypt damage, and ulceration.

Table 3: Effect of a Representative RIPK2 Inhibitor on Pro-inflammatory Cytokine mRNA Levels in Colon Tissue

Treatment GroupTNF-α (relative expression)IL-6 (relative expression)IL-1β (relative expression)
Control 1.0 ± 0.21.0 ± 0.31.0 ± 0.2
DSS + Vehicle 8.2 ± 1.512.5 ± 2.19.8 ± 1.8
DSS + RIPK2 Inhibitor (30 mg/kg) 2.5 ± 0.6 3.1 ± 0.82.8 ± 0.7**

Data are presented as mean ± SEM. **p < 0.01 vs. DSS + Vehicle. mRNA levels are normalized to a housekeeping gene.

Logical Relationship Diagram

Logical_Relationship Colitis_Induction Colitis Induction (DSS or TNBS) Epithelial_Damage Epithelial Barrier Damage Colitis_Induction->Epithelial_Damage Bacterial_Translocation Bacterial Component (MDP) Translocation Epithelial_Damage->Bacterial_Translocation NOD2_Activation NOD2 Activation in Immune Cells Bacterial_Translocation->NOD2_Activation RIPK2_Activation RIPK2 Activation NOD2_Activation->RIPK2_Activation Inflammatory_Cascade Pro-inflammatory Cascade Activation (NF-κB, MAPK) RIPK2_Activation->Inflammatory_Cascade Cytokine_Production Increased Pro-inflammatory Cytokine Production Inflammatory_Cascade->Cytokine_Production Colitis_Pathology Colitis Pathology (Weight loss, Colon shortening, Inflammation) Cytokine_Production->Colitis_Pathology Ripk2_IN_4 This compound Treatment Ripk2_IN_4->RIPK2_Activation Inhibits

Caption: Logical flow of colitis pathogenesis and the intervention point of this compound.

Conclusion

The use of this compound in a murine colitis model represents a promising approach to investigate the therapeutic potential of targeting the NOD2-RIPK2 signaling pathway in IBD. The detailed protocols and representative data provided herein offer a solid framework for researchers to design and execute preclinical studies. It is crucial to perform careful dose-escalation studies to establish the efficacy and safety profile of this compound. Successful demonstration of its anti-inflammatory effects in these models will be a significant step towards its development as a novel therapeutic for inflammatory bowel diseases.

References

In Vivo Administration and Dosage of RIPK2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available literature does not contain specific in vivo administration and dosage protocols for the compound designated "Ripk2-IN-4". The following application notes and protocols are based on data from other structurally distinct, potent, and selective RIPK2 inhibitors that have been characterized in animal models. These protocols should be adapted and optimized for specific research needs.

Introduction to RIPK2 Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-tyrosine kinase that functions as a downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1/2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK pathways.[2] This signaling cascade is vital for the innate immune response to bacterial infections. However, excessive RIPK2 signaling is implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD), making it a compelling therapeutic target.[1][3]

Signaling Pathway of NOD2-RIPK2 Activation

The following diagram illustrates the canonical signaling pathway involving NOD2 and RIPK2.

RIPK2_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Pharmacological Inhibition MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binding RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment & Activation RIPK2_active RIPK2 (Active) (Autophosphorylation) RIPK2_inactive->RIPK2_active Dimerization & Autophosphorylation IKK_Complex IKK Complex RIPK2_active->IKK_Complex Polyubiquitination & IKK Recruitment MAPK MAPK Pathway RIPK2_active->MAPK Activation NFkB NF-κB Pathway IKK_Complex->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines RIPK2_Inhibitor RIPK2 Inhibitor (e.g., this compound) RIPK2_Inhibitor->RIPK2_active Inhibition of Kinase Activity

NOD2-RIPK2 Signaling Pathway

Quantitative Data Summary of Exemplar RIPK2 Inhibitors

The following table summarizes in vitro potency and in vivo administration details for several well-characterized RIPK2 inhibitors.

Compound Name/ReferenceIn Vitro IC50 (RIPK2)Animal ModelDosageRoute of AdministrationVehicleReference
Unnamed Inhibitor Not SpecifiedMouse (Ischemic Stroke)3 mg/kgIntraperitoneal (i.p.)2% DMSO in saline--INVALID-LINK--[2]
OD36 Potent (not specified)Mouse (Peritonitis)6.25 mg/kgIntraperitoneal (i.p.)Not specified--INVALID-LINK--[4][5]
Compound 10w 0.6 nMMouse (Acute Colitis)20 mg/kgOral (p.o.)Not specified--INVALID-LINK--[6]
This compound 5 nMN/ANo data availableN/AN/A--INVALID-LINK--[7]

Experimental Protocols

General Guidelines for In Vivo Administration
  • Vehicle Selection: The choice of vehicle is critical for inhibitor solubility and bioavailability. A common formulation for intraperitoneal injection involves dissolving the compound in a small amount of DMSO (e.g., 2-5%) and then diluting it with a sterile aqueous solution like saline or a mixture containing polyethylene glycol (PEG) and/or Solutol. For oral administration, formulations in methylcellulose or other appropriate suspending agents are often used.

  • Dose Determination: The effective dose will vary depending on the specific inhibitor's potency, its pharmacokinetic properties, and the animal model being used. Doses ranging from 1 to 30 mg/kg have been shown to be effective for various RIPK2 inhibitors.[2][6] Pilot dose-response studies are highly recommended.

  • Route of Administration: Intraperitoneal (i.p.) injection is frequently used for acute studies to ensure rapid systemic exposure.[2][4][5] For chronic models, such as IBD, oral gavage (p.o.) is often preferred as it is less invasive and more clinically relevant.[6]

Protocol: Acute Peritonitis Model in Mice (Adapted from Hollenbach et al.)

This protocol is based on the methodology used to evaluate the efficacy of the RIPK2 inhibitor OD36.[4][5]

  • Animal Preparation: Use 8-12 week old C57BL/6 mice. Allow animals to acclimatize for at least one week before the experiment.

  • Inhibitor Preparation: Prepare the RIPK2 inhibitor solution in a suitable vehicle. For example, a 6.25 mg/kg dose for a 25g mouse would require 0.156 mg of the compound.

  • Inhibitor Administration: Administer the RIPK2 inhibitor (e.g., 6.25 mg/kg) or vehicle control via intraperitoneal injection 30 minutes prior to the inflammatory challenge.[4][5]

  • Induction of Peritonitis: Induce peritonitis by intraperitoneally injecting 150 µg of Muramyl Dipeptide (MDP) per mouse.[4][5]

  • Sample Collection: Four hours after MDP injection, euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of sterile, cold PBS into the peritoneal cavity.[4][5]

  • Analysis: Collect the peritoneal fluid and perform cell counts (e.g., using a hemocytometer or automated cell counter) to determine the number of infiltrating immune cells, such as neutrophils and lymphocytes. Further analysis can include flow cytometry for specific cell populations or cytokine measurement (e.g., ELISA) from the lavage fluid.

Experimental Workflow: In Vivo RIPK2 Inhibition Study

The following diagram outlines a typical workflow for an in vivo study evaluating a RIPK2 inhibitor.

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomize into Groups (Vehicle, Inhibitor Doses) Acclimatization->Randomization Pre-treatment Pre-treatment with RIPK2 Inhibitor or Vehicle (e.g., 30 min prior to challenge) Randomization->Pre-treatment Induction Induction of Disease Model (e.g., MDP, DSS, tMCAO) Pre-treatment->Induction Monitoring Monitor Animal Health & Clinical Scores Induction->Monitoring Endpoint Endpoint & Sample Collection (e.g., Peritoneal Lavage, Tissue Harvest) Monitoring->Endpoint Analysis Downstream Analysis (Cell Counts, Cytokine Levels, Histology) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

General Experimental Workflow

Conclusion

References

Application Notes and Protocols for Immunoprecipitation of RIPK2 in the Presence of Ripk2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2)[1][2]. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination. This cascade triggers downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and an innate immune response[3][4]. Given its central role in inflammation, RIPK2 has emerged as a significant therapeutic target for a range of inflammatory conditions, including Crohn's disease[1].

Ripk2-IN-4 is a potent and specific small molecule inhibitor of RIPK2, exhibiting an IC50 of 5 nM[5]. As an ATP-competitive inhibitor, this compound binds to the kinase domain of RIPK2, thereby modulating its activity. The study of RIPK2 and its interactions in the presence of such inhibitors is critical for understanding its biological function and for the development of novel therapeutics. Immunoprecipitation (IP) is an invaluable technique for isolating RIPK2 and its interacting partners to study the effects of inhibitors like this compound on protein-protein interactions and post-translational modifications, such as ubiquitination[6]. This document provides detailed protocols and application notes for the immunoprecipitation of RIPK2 from cell lysates in the presence of this compound.

Data Presentation

The following table summarizes the known quantitative data for the interaction of this compound with RIPK2.

CompoundTargetAssayIC50Binding Affinity (Kd)Reference
This compoundRIPK2Kinase Assay5 nMNot Publicly Available[5]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Recruitment (CARD-CARD) Ub Ubiquitination (XIAP, cIAPs) RIPK2->Ub Activation This compound This compound This compound->RIPK2 Inhibition TAK1_Complex TAK1/TABs Ub->TAK1_Complex Recruitment IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Activation NF-kB_Inhibitor IκBα IKK_Complex->NF-kB_Inhibitor Phosphorylation & Degradation NF-kB NF-κB Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression Translocation Bacterial PGN Bacterial Peptidoglycan Bacterial PGN->NOD1/2 Activation

Caption: RIPK2 Signaling Pathway.

IP_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with NOD2 ligand and/or this compound) Cell_Lysis 2. Cell Lysis (Non-denaturing lysis buffer with protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Lysate_Preclearing 3. Lysate Pre-clearing (with Protein A/G beads) Cell_Lysis->Lysate_Preclearing Immunoprecipitation 4. Immunoprecipitation (Incubate with anti-RIPK2 antibody) Lysate_Preclearing->Immunoprecipitation Complex_Capture 5. Immune Complex Capture (Add Protein A/G beads) Immunoprecipitation->Complex_Capture Washing 6. Washing (Remove non-specific binding) Complex_Capture->Washing Elution 7. Elution (Elute RIPK2 and interacting proteins) Washing->Elution Analysis 8. Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Caption: Immunoprecipitation Workflow.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human monocytic THP-1 cells or HEK293T cells ectopically expressing NOD2 and RIPK2.

  • RIPK2 Inhibitor: this compound (dissolved in DMSO to a stock concentration of 10 mM).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS, penicillin/streptomycin.

  • NOD2 Ligand: L18-MDP (muramyl dipeptide).

  • Antibodies:

    • Primary antibody: Rabbit anti-RIPK2 antibody for immunoprecipitation.

    • Secondary antibody for Western Blot: HRP-conjugated anti-rabbit IgG.

  • Lysis Buffer: 1X Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100).

  • Protease and Phosphatase Inhibitor Cocktails.

  • Protein A/G Agarose or Magnetic Beads.

  • Wash Buffer: Lysis buffer or TBS with 0.1% Tween-20.

  • Elution Buffer: 2X SDS-PAGE sample buffer.

  • DMSO (Dimethyl sulfoxide): Vehicle control.

Protocol for Immunoprecipitation of RIPK2 in the Presence of this compound

This protocol is adapted from standard immunoprecipitation procedures and includes considerations for the presence of a small molecule inhibitor[7][8].

1. Cell Culture and Treatment:

a. Seed cells (e.g., THP-1 or HEK293T) in appropriate culture dishes and grow to 80-90% confluency.

b. Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours in serum-free media. The optimal concentration and incubation time may need to be determined empirically.

c. Stimulation (Optional): To study the effect of the inhibitor on activated RIPK2, stimulate the cells with a NOD2 ligand such as L18-MDP (e.g., 10 µg/mL) for 30-60 minutes.

2. Cell Lysis:

a. After treatment, wash the cells once with ice-cold PBS.

b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

d. Incubate the lysate on ice for 30 minutes with occasional vortexing.

e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

3. Lysate Pre-clearing (Optional but Recommended):

a. To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to the cleared lysate.

b. Incubate on a rotator at 4°C for 30-60 minutes.

c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

4. Immunoprecipitation:

a. Determine the protein concentration of the pre-cleared lysate. Use 1-2 mg of total protein for each immunoprecipitation reaction.

b. Add the primary anti-RIPK2 antibody to the lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per mg of lysate is recommended.

c. Incubate on a rotator overnight at 4°C.

5. Immune Complex Capture:

a. Add 30 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.

b. Incubate on a rotator for 1-3 hours at 4°C.

6. Washing:

a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

b. Carefully aspirate and discard the supernatant.

c. Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual supernatant.

7. Elution:

a. Resuspend the washed beads in 30-50 µL of 2X SDS-PAGE sample buffer.

b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

c. Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.

8. Downstream Analysis:

a. The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect RIPK2 and any co-immunoprecipitated proteins.

Troubleshooting and Considerations

  • Inhibitor Concentration and Incubation Time: The optimal concentration of this compound and the pre-incubation time should be determined for each cell line and experimental condition to ensure target engagement without causing off-target effects or cytotoxicity.

  • Antibody Selection: The choice of anti-RIPK2 antibody is critical for successful immunoprecipitation. It is important to use an antibody that recognizes the native conformation of RIPK2 and does not have its epitope blocked by the binding of this compound.

  • Lysis Buffer Composition: The stringency of the lysis buffer can affect protein-protein interactions. For studying weaker or transient interactions, a less stringent buffer may be required.

  • Controls: It is essential to include proper controls in the experiment:

    • Isotype Control: An immunoprecipitation with a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.

    • Vehicle Control: Cells treated with DMSO instead of this compound to assess the baseline state of RIPK2 and its interactions.

    • Input Control: A sample of the cell lysate before immunoprecipitation to verify the presence of the protein of interest.

References

Application Notes and Protocols: The Use of RIPK2 Inhibitors in Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] These receptors recognize bacterial peptidoglycans, and their activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines, playing a key role in host defense.[1][3][4] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[1][2]

This document provides detailed application notes and protocols for the treatment of primary human monocytes with RIPK2 inhibitors. While the specific inhibitor "Ripk2-IN-4" is not extensively characterized in the public domain, the following protocols are based on the well-documented effects of other potent and selective RIPK2 inhibitors. These notes will guide researchers in studying the impact of RIPK2 inhibition on inflammatory signaling in a key human immune cell type.

Mechanism of Action of RIPK2 Inhibitors

Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and subsequent polyubiquitination by E3 ligases such as XIAP.[5][6][7] This ubiquitination is a crucial step for the recruitment of downstream kinases like TAK1 and IKK, leading to the activation of the NF-κB and MAPK signaling pathways.[3][5][6] These pathways ultimately drive the transcription and secretion of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.[1][8]

Potent RIPK2 inhibitors typically function by binding to the kinase domain of RIPK2. This inhibition can block the kinase's catalytic activity, preventing autophosphorylation.[5] Notably, many effective RIPK2 inhibitors also disrupt the interaction between RIPK2 and XIAP, thereby preventing the ubiquitination of RIPK2, which is essential for downstream signaling.[5][6] This dual mechanism effectively abrogates the inflammatory cascade initiated by NOD1/2 activation. Importantly, selective RIPK2 inhibitors generally do not affect signaling pathways initiated by other pattern recognition receptors like Toll-like receptors (TLRs), demonstrating their specificity.[2][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD2-RIPK2 signaling pathway and a general experimental workflow for assessing the efficacy of a RIPK2 inhibitor in primary human monocytes.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2_P p-RIPK2 (Autophosphorylation) RIPK2->RIPK2_P RIPK2_Ub Ub-RIPK2 (Ubiquitination) TAK1 TAK1 RIPK2_Ub->TAK1 Activation XIAP XIAP (E3 Ligase) XIAP->RIPK2_P Ubiquitination IKK IKK Complex TAK1->IKK Activation MAPK MAPK (p38, ERK) TAK1->MAPK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) Nucleus Gene Transcription NFκB->Nucleus Translocation Inhibitor RIPK2 Inhibitor Inhibitor->RIPK2 Inhibition of Autophosphorylation & Ubiquitination Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Expression

Figure 1. NOD2-RIPK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_analysis Analysis Start Start Isolate_Monocytes Isolate Primary Human Monocytes from PBMC Start->Isolate_Monocytes Pretreat Pre-treat with RIPK2 Inhibitor (e.g., 30 min - 1 hour) Isolate_Monocytes->Pretreat Stimulate Stimulate with NOD2 agonist (e.g., MDP, L18-MDP) Pretreat->Stimulate Incubate Incubate for desired time (e.g., 4-24 hours) Stimulate->Incubate ELISA Cytokine Measurement (e.g., TNF-α, IL-6 by ELISA) Incubate->ELISA Supernatant WesternBlot Protein Analysis (e.g., p-p38, p-IκBα by Western Blot) Incubate->WesternBlot Cell Lysate Ubiquitination RIPK2 Ubiquitination Assay (Immunoprecipitation & Western Blot) Incubate->Ubiquitination Cell Lysate

References

Application Notes: Measuring TNF-α Secretion in Response to the RIPK2 Inhibitor, Ripk2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-protein kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[2][4][5] This activation culminates in the transcription and secretion of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), a central mediator of inflammation.[1][5]

Dysregulation of the NOD-RIPK2 signaling axis is implicated in a range of chronic inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][6] Ripk2-IN-4 is a potent and specific small molecule inhibitor of RIPK2, with a reported IC50 value of 5 nM.[7] It functions by targeting the kinase activity of RIPK2, thereby blocking the autophosphorylation required for downstream signal propagation and subsequent inflammatory cytokine production.[6]

These application notes provide a detailed protocol for utilizing this compound to inhibit RIPK2-mediated TNF-α secretion in a cellular model of inflammation. The described workflow is designed for researchers in immunology, pharmacology, and drug development to quantitatively assess the efficacy of RIPK2 inhibition.

Signaling Pathway

The following diagram illustrates the simplified NOD2/RIPK2 signaling pathway leading to TNF-α production and highlights the inhibitory action of this compound.

RIPK2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (NOD2 Ligand) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene translocates to Inhibitor This compound Inhibitor->RIPK2 inhibits TNFa_Protein TNF-α Secretion TNFa_Gene->TNFa_Protein leads to

Caption: NOD2/RIPK2 signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the general workflow for assessing the inhibitory effect of this compound on TNF-α secretion.

Experimental_Workflow A 1. Cell Seeding (e.g., THP-1 monocytes) Plate cells at optimal density B 2. Pre-incubation with Inhibitor Add serial dilutions of this compound Incubate for 1-2 hours A->B C 3. Stimulation Add agonist (e.g., MDP or LPS) to induce TNF-α production B->C D 4. Incubation Incubate for 17-19 hours at 37°C, 5% CO2 C->D E 5. Supernatant Collection Centrifuge plate and collect the cell culture supernatant D->E F 6. TNF-α Quantification Measure TNF-α concentration using ELISA E->F G 7. Data Analysis Plot dose-response curve and calculate IC50 F->G

Caption: Workflow for measuring TNF-α inhibition by this compound.

Detailed Experimental Protocol

This protocol describes a method for measuring the dose-dependent inhibition of TNF-α secretion by this compound in human THP-1 monocytic cells using a standard sandwich ELISA.

1. Materials and Reagents

  • Cells: Human THP-1 cells (ATCC® TIB-202™)

  • Inhibitor: this compound (MedChemExpress, HY-112933 or equivalent)

  • Stimulant: L18-MDP (a NOD2 agonist) or Lipopolysaccharide (LPS)

  • Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Assay Kit: Human TNF-α ELISA Kit (e.g., R&D Systems, Thermo Fisher Scientific).[8][9]

  • Other Reagents: DMSO (for inhibitor stock), Phosphate Buffered Saline (PBS), 96-well cell culture plates, 96-well ELISA plates.

2. Cell Culture and Seeding

  • Culture THP-1 cells in T-75 flasks according to standard protocols.

  • For the assay, seed THP-1 cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[8]

  • Allow cells to equilibrate in the incubator (37°C, 5% CO₂) for 1-2 hours before treatment.[10]

3. Inhibitor Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.

  • Add 50 µL of the diluted inhibitor to the appropriate wells. For control wells (no inhibitor), add 50 µL of culture medium containing the equivalent concentration of DMSO.

  • Gently mix the plate and pre-incubate for 1-2 hours at 37°C, 5% CO₂.

4. Cell Stimulation

  • Prepare a working solution of the stimulant (e.g., L18-MDP at a final concentration of 10 µg/mL or LPS at 1 µg/mL) in culture medium.[8]

  • Add 50 µL of the stimulant solution to all wells except for the unstimulated (negative control) wells. Add 50 µL of plain culture medium to the negative control wells.

  • The final volume in each well should be 200 µL.

  • Incubate the plate for 17-19 hours at 37°C, 5% CO₂.[8][10]

5. Supernatant Collection

  • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

  • The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.

6. TNF-α Quantification by ELISA

  • Perform the human TNF-α ELISA according to the manufacturer’s instructions.[9]

  • Briefly, this involves adding the collected supernatants and a series of TNF-α standards to a microplate pre-coated with a capture antibody.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.[8]

Data Presentation and Analysis

The quantitative data from the ELISA should be organized to clearly demonstrate the effect of this compound on TNF-α secretion.

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the known TNF-α standards against their concentrations. Use this curve to calculate the concentration of TNF-α (in pg/mL) in each experimental sample.

  • Normalization: Express the TNF-α concentration in each this compound treated well as a percentage of the TNF-α concentration from the stimulated control (0 nM inhibitor) after subtracting the background from the unstimulated control.

    • % Inhibition = [1 - (TNFα_sample - TNFα_unstimulated) / (TNFα_stimulated - TNFα_unstimulated)] x 100

  • IC₅₀ Calculation: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of TNF-α secretion.

Example Data Table

This compound Conc. (nM)Mean TNF-α (pg/mL)Std. Deviation% Inhibition
0 (Unstimulated)15.24.1N/A
0 (Stimulated)1250.585.30%
1980.165.721.9%
3715.850.243.3%
5630.445.149.8%
10455.633.964.3%
50120.315.691.4%
10055.79.896.6%
100020.15.599.5%

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Ripk2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ripk2-IN-4

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors, Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2. These receptors recognize specific components of bacterial peptidoglycan, initiating an innate immune response. Upon activation of NOD1/2, RIPK2 is recruited and subsequently activates the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This cascade leads to the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections.

This compound is a potent and specific inhibitor of RIPK2 kinase activity. By blocking the function of RIPK2, this compound effectively suppresses the downstream signaling cascade, leading to a reduction in the inflammatory response. This makes this compound a valuable tool for studying the role of the NOD1/2-RIPK2 signaling axis in various immune processes and a potential therapeutic agent for inflammatory diseases driven by excessive NOD2 activation, such as Crohn's disease and Blau syndrome.

These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of complex cell populations.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound and its effects on immune cell function can be quantified to assess its potency and efficacy. The following tables summarize key quantitative data for this compound and other relevant Ripk2 inhibitors.

ParameterThis compoundRIPK-IN-4 (analogue)Reference
IC50 (RIPK2 Kinase Activity) 5 nM3 nM[1][2]

Table 1: In vitro potency of this compound and a structurally related analogue.

Cell TypeTreatmentMarkerEffect of Ripk2 InhibitionReference
THP-1 derived macrophagesox-LDLCD86 (M1 marker)Reversal of ox-LDL-induced upregulation[3]
THP-1 derived macrophagesox-LDLCD80 (M1 marker)Reversal of ox-LDL-induced upregulation[3]
THP-1 derived macrophagesox-LDLCD163 (M2 marker)Reversal of ox-LDL-induced downregulation[3]
Human MonocytesMDP (NOD2 agonist)TNF-α productionPotent inhibition (IC50 = 13 nM for analogue)[4]
Mouse Bone Marrow-Derived MacrophagesMDP (NOD2 agonist)IL-6 secretionSignificant inhibition[1]

Table 2: Cellular effects of Ripk2 inhibition on macrophage activation and cytokine production.

Cell TypeAssayEffect of Ripk2 InhibitionReference
Murine CD4+ T cellsIn vitro differentiationEnhanced pathogenic Th17 (pTh17) differentiation[5]
Murine Immune Cells (in vivo)MDP-induced peritonitisReduction in neutrophil and lymphocyte recruitment[6]

Table 3: Effects of Ripk2 inhibition on T-cell differentiation and in vivo immune cell recruitment.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

Ripk2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Component Bacterial Component NOD2 NOD2 Bacterial Component->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation This compound This compound This compound->RIPK2 Inhibition IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK->NF-kB Gene Transcription Gene Transcription NF-kB->Gene Transcription Translocation MAPK->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Production Flow_Cytometry_Workflow ImmuneCells Isolate Immune Cells (e.g., PBMCs, Macrophages) Treatment Treat with this compound (e.g., 1-100 nM) and/or NOD2 agonist (e.g., MDP) ImmuneCells->Treatment SurfaceStaining Surface Marker Staining (e.g., CD14, CD68, CD86, CD4, CD8) Treatment->SurfaceStaining FixPerm Fixation and Permeabilization SurfaceStaining->FixPerm IntracellularStaining Intracellular Cytokine Staining (e.g., TNF-α, IL-6, IL-17) FixPerm->IntracellularStaining Acquisition Flow Cytometry Acquisition IntracellularStaining->Acquisition Analysis Data Analysis Acquisition->Analysis

References

Troubleshooting & Optimization

Ripk2-IN-4 solubility issues and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk2-IN-4, focusing on solubility issues and formulation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo formulation for this compound?

A1: A commonly used formulation for this compound in in vivo studies is a suspension in a vehicle composed of 10% DMSO and 90% Corn Oil. This formulation has been shown to achieve a solubility of at least 3.13 mg/mL.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits limited solubility in aqueous solutions. Its solubility in Dimethyl Sulfoxide (DMSO) is reported to be 31.25 mg/mL, which may require sonication to fully dissolve.[1]

Q3: Are there alternative formulations for poorly soluble RIPK2 inhibitors?

A3: Yes, for other poorly soluble kinase inhibitors, alternative formulations have been successfully used. One such example involves the use of Captisol®, a modified cyclodextrin, which can enhance the solubility of hydrophobic compounds. For instance, a formulation of 6% Captisol® in water has been used for intraperitoneal administration of a different RIPK2 inhibitor. While not specifically tested for this compound, this approach could be a viable alternative to explore.

Q4: How should I prepare the 10% DMSO/90% Corn Oil formulation?

A4: A detailed step-by-step protocol for preparing this formulation is provided in the "Experimental Protocols" section below. It is crucial to prepare this formulation fresh on the day of use.[1]

Q5: What are the visual indicators of this compound precipitation in the formulation?

A5: Precipitation in a formulation can be observed as the formation of solid particles, cloudiness, haziness, or crystals in a solution that was previously clear.[2] If you observe any of these signs, the formulation should not be administered as it can lead to inaccurate dosing and potential adverse effects.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the 10% DMSO/90% Corn Oil vehicle.

  • Possible Cause: Insufficient initial dissolution in DMSO.

  • Troubleshooting Step: Before adding the corn oil, ensure that the this compound powder is completely dissolved in DMSO. Gentle heating and/or sonication can aid in dissolution.[1] Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final formulation.

  • Troubleshooting Step: Re-calculate the required concentration and ensure it does not exceed 3.13 mg/mL for the 10% DMSO/90% Corn Oil formulation. If a higher concentration is needed, consider exploring alternative formulation strategies.

Issue 2: The formulation appears cloudy or has visible particles after preparation.

  • Possible Cause: Precipitation of this compound upon addition of corn oil.

  • Troubleshooting Step: Add the corn oil to the this compound/DMSO solution gradually while vortexing or stirring continuously to ensure proper mixing and reduce the chances of immediate precipitation.

  • Possible Cause: The formulation was stored or has cooled down, leading to precipitation.

  • Troubleshooting Step: Prepare the formulation fresh before each use. If the formulation must be prepared slightly in advance, maintain it at a constant, slightly elevated temperature (e.g., 37°C) and vortex thoroughly before administration. However, always check for visual clarity before dosing.

Issue 3: I suspect the compound is precipitating upon injection in vivo.

  • Possible Cause: The formulation is not stable in the physiological environment at the injection site.

  • Troubleshooting Step: This can be a challenging issue. If you suspect precipitation at the injection site (e.g., observing irritation or nodules post-injection), consider the following:

    • Reduce the concentration: If the desired therapeutic effect can be achieved with a lower dose, try reducing the concentration of this compound in the formulation.

    • Change the route of administration: If using intraperitoneal (IP) injection, consider if another route like oral gavage might be more suitable, although this would require re-evaluation of the formulation and bioavailability.

    • Explore alternative formulations: Test formulations with different excipients that may improve the in-vivo stability of the compound, such as those containing cyclodextrins (e.g., Captisol®).

Data Presentation

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotes
DMSO31.25 mg/mLSonication may be required.[1]
10% DMSO / 90% Corn Oil≥ 3.13 mg/mLRecommended for in vivo studies.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO / 90% Corn Oil)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile tube.

  • Dissolve in DMSO: Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total formulation volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. The solution should be clear.

  • Add Corn Oil: Gradually add the calculated volume of corn oil (90% of the final volume) to the DMSO-drug solution while continuously vortexing. For a 1 mL final volume, add 900 µL of corn oil.

  • Final Mixing: Continue to vortex the final suspension for another 1-2 minutes to ensure a homogenous mixture.

  • Visual Inspection: Before administration, visually inspect the formulation for any signs of precipitation. The final formulation should be a uniform suspension.

  • Administration: Use the freshly prepared formulation for your in vivo experiment immediately.

Mandatory Visualizations

Ripk2_Signaling_Pathway RIPK2 Signaling Pathway NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Polyubiquitination XIAP XIAP (E3 Ligase) XIAP->Ub TAK1 TAK1 Ub->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK (p38, JNK) TAK1->MAPK Activation NF_kB NF-κB IKK_complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation MAPK->Nucleus Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Pro_inflammatory_Cytokines Gene Transcription

Caption: A diagram of the NOD1/NOD2-RIPK2 signaling pathway.

Ripk2_Formulation_Workflow This compound Formulation Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add 10% (v/v) DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Completely Dissolve add_dmso->dissolve check_clarity 4. Visually Inspect for Clarity dissolve->check_clarity add_oil 5. Gradually Add 90% (v/v) Corn Oil while Vortexing check_clarity->add_oil Clear troubleshoot Troubleshoot: - Re-dissolve - Check concentration check_clarity->troubleshoot Not Clear mix 6. Vortex for 1-2 minutes add_oil->mix final_check 7. Visually Inspect Final Suspension mix->final_check administer 8. Administer Immediately final_check->administer Homogenous discard Discard and Prepare Fresh final_check->discard Precipitation end End administer->end troubleshoot->dissolve

Caption: Workflow for preparing this compound formulation.

References

Potential off-target effects of Ripk2-IN-4 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ripk2-IN-4 in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling partner for Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). RIPK2 is a serine/threonine/tyrosine kinase that plays a crucial role in the innate immune response to bacterial peptidoglycans.

Q2: What is the reported potency of this compound for RIPK2?

The half-maximal inhibitory concentration (IC50) of this compound for RIPK2 has been reported to be in the low nanomolar range, although the exact value can vary depending on the assay conditions.

InhibitorTargetIC50 (nM)Assay Type
This compoundRIPK23 - 5Biochemical Kinase Assay

Q3: What are potential off-target effects and why are they a concern?

Off-target effects occur when a compound interacts with proteins other than its intended target. For kinase inhibitors like this compound, this can lead to unintended biological consequences, misinterpretation of experimental results, and potential toxicity in a therapeutic setting. Due to the high degree of conservation in the ATP-binding pocket across the human kinome, kinase inhibitors often exhibit some level of off-target activity.

Q4: Is a comprehensive kinase selectivity profile for this compound publicly available?

Currently, a detailed, publicly available kinome scan or quantitative off-target profile for this compound against a broad panel of kinases is not readily accessible in the scientific literature. While described as "selective," researchers should empirically determine its selectivity in their experimental system of interest.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your kinase assays.

Problem 1: Unexpected or inconsistent results in cellular assays.

  • Possible Cause: this compound may be inhibiting other kinases in your cellular model, leading to a phenotype that is not solely due to RIPK2 inhibition.

  • Troubleshooting Steps:

    • Perform a Kinome Scan: The most direct way to identify off-target kinases is to subject this compound to a comprehensive kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corporation). This will provide data on the binding affinity or enzymatic inhibition of this compound against a large panel of kinases.

    • Use a Structurally Unrelated RIPK2 Inhibitor: As a control, use a different, structurally distinct RIPK2 inhibitor with a known selectivity profile. If the observed phenotype is consistent between both inhibitors, it is more likely to be a result of on-target RIPK2 inhibition.

    • Rescue Experiments: If a specific off-target kinase is identified, you may be able to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Problem 2: Discrepancy between biochemical and cellular assay results.

  • Possible Cause:

    • Cellular Permeability and Stability: this compound may have poor cell permeability or be rapidly metabolized within the cell, leading to a lower effective concentration at the target.

    • Protein-Protein Interactions: Some RIPK2 inhibitors function by disrupting the interaction between RIPK2 and other proteins, such as XIAP (X-linked inhibitor of apoptosis protein). This compound has been reported to not inhibit the RIPK2-XIAP interaction. If your cellular phenotype is dependent on this interaction, this compound may not be effective.

  • Troubleshooting Steps:

    • Cellular Target Engagement Assays: Utilize assays like the NanoBRET™ Target Engagement Assay to confirm that this compound is binding to RIPK2 within living cells and to determine its intracellular potency.

    • Investigate Downstream Signaling: Analyze the phosphorylation status of known downstream targets of both RIPK2 and potential off-target kinases to dissect the signaling pathways being affected.

Hypothetical Off-Target Kinase Profile Template

While a specific profile for this compound is not available, the table below provides a template for how such data is typically presented. Researchers should aim to generate similar data for their own experimental validation.

Kinase TargetPercent Inhibition (%) @ 1 µMIC50 (nM)Notes
RIPK2 >95% 3-5 On-target
Kinase A85%150Potential off-target
Kinase B55%>1000Moderate off-target
Kinase C<10%>10000Likely not an off-target

Experimental Protocols

1. ADP-Glo™ Kinase Assay for RIPK2 Inhibition

This protocol is a general guideline for determining the in vitro potency of this compound against RIPK2.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Recombinant human RIPK2 enzyme

    • Myelin Basic Protein (MBP) as a substrate

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of a solution containing the RIPK2 enzyme to each well.

    • Add 2 µL of a solution containing the substrate (MBP) and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

2. NanoBRET™ Target Engagement Assay for RIPK2

This protocol provides a general method to measure the binding of this compound to RIPK2 in living cells.

  • Principle: The NanoBRET™ assay measures the binding of a small molecule inhibitor to a target protein in live cells. The target protein (RIPK2) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as the inhibitor is added. When the tracer is bound to the NanoLuc®-RIPK2 fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. The inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.

  • Materials:

    • HEK293 cells

    • NanoLuc®-RIPK2 fusion vector

    • NanoBRET™ tracer

    • This compound

    • NanoBRET™ Nano-Glo® Substrate

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector.

    • Seed the transfected cells into a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Add the NanoBRET™ tracer to the cells, followed by the this compound dilutions.

    • Incubate for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the BRET signal using a luminometer capable of detecting both donor and acceptor wavelengths.

    • Calculate the IC50 value from the dose-response curve.

Visualizations

NOD2_RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 Recognition RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 Activation XIAP XIAP XIAP->RIPK2 Ubiquitination IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation This compound This compound This compound->RIPK2 Inhibition

Caption: NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.

Off_Target_Workflow start Start: Unexpected Experimental Result kinome_scan Perform Kinome Scan (e.g., KINOMEscan®) start->kinome_scan data_analysis Analyze Data: Identify Potential Off-Targets kinome_scan->data_analysis validation Validate Off-Targets: - Orthogonal Assays - Cellular Target Engagement data_analysis->validation interpretation Re-interpret Results in Context of Off-Targets validation->interpretation redesign Redesign Experiment: - Use more selective inhibitor - Control for off-target effects interpretation->redesign end End: Clarified Mechanism of Action redesign->end

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting inconsistent results with Ripk2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ripk2-IN-4, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of RIPK2 kinase with an IC50 value of 5 nM.[1] RIPK2 is a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][3] Upon activation by bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[2][4] This cascade ultimately triggers the activation of downstream signaling pathways, including NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines.[2][3][4] this compound likely exerts its inhibitory effect by competing with ATP for binding to the kinase domain of RIPK2, thereby preventing its autophosphorylation and blocking downstream inflammatory signaling. Some RIPK2 inhibitors have also been shown to function by disrupting the interaction between RIPK2 and the E3 ligase XIAP.[2]

Q2: What are the key applications of this compound in research?

This compound is primarily used in research to investigate the role of the NOD-RIPK2 signaling pathway in various physiological and pathological processes. Given the pathway's central role in innate immunity and inflammation, this compound is a valuable tool for studying:

  • Inflammatory diseases such as Crohn's disease, ulcerative colitis, and Blau syndrome.[4]

  • Autoimmune disorders.

  • Host defense against bacterial infections.

  • The role of RIPK2 in cancer.[3][5]

  • Neuroinflammatory conditions.[6]

Q3: What is the recommended starting concentration for in vitro experiments?

Based on its low nanomolar IC50 value, a starting concentration range of 10-100 nM is recommended for most cell-based assays. However, the optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of inhibition. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental setup. This guide addresses common issues and provides potential solutions.

Problem Potential Cause Recommended Solution
No or weak inhibition of RIPK2 activity Compound Degradation: this compound may be unstable under certain storage or experimental conditions.Store the compound as recommended by the supplier, typically at -20°C or -80°C.[7] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting into your aqueous assay buffer. Some inhibitors may require specific formulations or have limited solubility in aqueous solutions.[4][8]
High ATP Concentration in Assay: If using an in vitro kinase assay, high concentrations of ATP can outcompete the inhibitor for binding to the kinase.Use an ATP concentration that is close to the Km value for RIPK2 to ensure sensitive detection of inhibition.[9]
Inactive Kinase: The recombinant RIPK2 enzyme used in an in vitro assay may be inactive.Verify the activity of your RIPK2 enzyme using a known substrate and positive control.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the readout.Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.[10][11]
Pipetting Errors: Small variations in the volume of inhibitor or other reagents can lead to inconsistent results.Use calibrated pipettes and proper pipetting techniques to minimize errors.[10][11]
Cell Line Instability: Different passages of a cell line may exhibit altered signaling responses.Use cells within a defined passage number range and regularly check for consistent expression of key pathway components.
Off-Target Effects Observed High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases.Perform a dose-response experiment to identify the lowest effective concentration. Profile the inhibitor against a panel of kinases to assess its selectivity.[12]
Cellular Context: The observed effect may be due to the inhibition of another kinase in the specific cellular context being studied.Use a secondary, structurally distinct RIPK2 inhibitor to confirm that the observed phenotype is due to RIPK2 inhibition. Consider using a RIPK2 knockout or knockdown cell line as a negative control.

Experimental Protocols

In Vitro RIPK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant RIPK2 enzyme.

Materials:

  • Recombinant human RIPK2

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Myelin Basic Protein (MBP) or other suitable substrate

  • This compound

  • P81 phosphocellulose paper

  • [γ-³²P]ATP

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant RIPK2, and the desired concentration of this compound (or DMSO as a vehicle control).

  • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and the substrate (e.g., MBP).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control.

Cell-Based Assay for NOD2-Mediated NF-κB Activation

This protocol describes how to measure the effect of this compound on NOD2-mediated NF-κB activation in a human cell line.

Materials:

  • HEK293T cells stably expressing human NOD2

  • DMEM with 10% FBS

  • Muramyl dipeptide (MDP)

  • This compound

  • NF-κB reporter plasmid (e.g., pNF-κB-Luc)

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Seed HEK293T-NOD2 cells in a 96-well plate.

  • Transfect the cells with the NF-κB reporter plasmid.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control.

  • Pre-incubate the cells with the inhibitor for 1 hour.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency.

  • Determine the IC50 value of this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

Ripk2_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_ripk2_activation RIPK2 Activation cluster_nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 Recognition RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation RIPK2->RIPK2 TAK1_complex TAK1/TAB RIPK2->TAK1_complex Recruitment XIAP XIAP XIAP->RIPK2 Ubiquitination IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα_degradation IκBα Degradation IκBα->IκBα_degradation NFκB_translocation NF-κB Translocation NFκB->NFκB_translocation NFκB_nucleus NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression NFκB_nucleus->Proinflammatory_Genes Transcription

Caption: NOD2-RIPK2 signaling pathway leading to pro-inflammatory gene expression.

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation Stimulation cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T-NOD2) Transfection 2. Transfection (NF-κB Reporter) Cell_Culture->Transfection Inhibitor_Treatment 3. This compound Treatment Transfection->Inhibitor_Treatment MDP_Stimulation 4. MDP Stimulation Inhibitor_Treatment->MDP_Stimulation Lysis 5. Cell Lysis MDP_Stimulation->Lysis Luciferase_Assay 6. Luciferase Assay Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (IC50 Determination) Luciferase_Assay->Data_Analysis

Caption: Workflow for a cell-based assay to determine this compound IC50.

References

Improving the bioavailability of Ripk2-IN-4 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Ripk2-IN-4 in animal models.

Troubleshooting Guide: Improving this compound Bioavailability

This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.

Problem Potential Cause Suggested Solution
Low or variable plasma concentrations after oral administration Poor aqueous solubility of this compound.[1]- Formulation Optimization: Prepare a suspension or solution in a suitable vehicle. A common formulation is 10% DMSO in corn oil.[2] Other options include using co-solvents like PEG300/PEG400 or complexing agents like SBE-β-CD.[2] - Prodrug Approach: For related compounds, a phosphate prodrug strategy has been successfully employed to enhance aqueous solubility and improve oral absorption.[1][3] While a prodrug of this compound is not commercially available, this approach has proven effective for structurally similar RIPK2 inhibitors.[1]
Rapid metabolism.- Pharmacokinetic Data: this compound has moderate to high liver microsomal extraction ratios in mice (0.59), rats (0.45), and humans (0.39), suggesting moderate metabolic clearance.[2] The in vivo clearance in mice is reported to be 18 mL/min/kg.[2] Consider these parameters when designing dosing regimens. - Dosing Regimen Adjustment: Increase the dose or dosing frequency to maintain therapeutic plasma concentrations. However, be mindful of potential dose-limiting toxicity.
P-glycoprotein (P-gp) efflux.- In Vitro Assessment: For some kinase inhibitors, P-gp mediated efflux can limit oral absorption, particularly in rats.[4] If this is suspected, in vitro permeability assays (e.g., Caco-2) can be performed to determine the P-gp efflux ratio. - Co-administration with P-gp Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor can be explored to assess the impact of efflux on bioavailability.
Precipitation of the compound in the dosing formulation Exceeding the solubility limit in the chosen vehicle.- Solubility Testing: Determine the solubility of this compound in various vehicles before preparing the final formulation. - Use of Co-solvents and Surfactants: Incorporate co-solvents (e.g., PEG300, PEG400) and surfactants (e.g., Tween-80) to improve and maintain solubility.[2] - Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound.[2] However, ensure the compound is stable under these conditions.
Inconsistent results between experiments Variability in formulation preparation or animal handling.- Standardized Protocols: Adhere to a strict, standardized protocol for formulation preparation, including the order of solvent addition and mixing procedures.[2] - Animal Fasting: Standardize the fasting period for animals before oral dosing, as food can affect the absorption of poorly soluble compounds. - Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the gastrointestinal tract.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[2] RIPK2 is a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[5][6] By inhibiting the kinase activity of RIPK2, this compound blocks the activation of downstream signaling pathways, such as NF-κB and MAPK, which are involved in the production of pro-inflammatory cytokines.[6]

Q2: What are the known pharmacokinetic parameters for this compound?

A2: Limited pharmacokinetic data for this compound is publicly available. The following table summarizes the known in vitro and in vivo parameters for this compound and provides comparative data for other relevant RIPK2 inhibitors.

Parameter This compound (Compound 7g) Compound 4 (Analogue) Compound 8 (Analogue) Compound 10w (Analogue) GSK583 (Analogue)
IC50 (nM) 3[2]5[1]-0.6[7]-
Mouse Liver Microsomal ER 0.59[2]----
Rat Liver Microsomal ER 0.45[2]----
Human Liver Microsomal ER 0.39[2]----
Mouse Clearance (mL/min/kg) 18[2]----
Mouse Oral Bioavailability (%) --Good[1]Middle[7]Moderate[1]
Rat Oral Bioavailability (%) -39[3]Good[1]-Moderate[1]
Dog Oral Bioavailability (%) -57[3]Good[1]--
Minipig Oral Bioavailability (%) -26[3]---

ER: Extraction Ratio

Q3: What is a recommended starting formulation for in vivo studies with this compound?

A3: A commonly used formulation for poorly soluble compounds in preclinical studies is a suspension in a mixture of DMSO and corn oil. A suggested starting protocol is to first dissolve this compound in DMSO to create a stock solution, and then add this stock solution to corn oil to achieve the final desired concentration and a 10% DMSO co-solvent composition.[2] It is recommended to prepare the working solution fresh on the day of the experiment.[2]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is described as a selective RIPK2 inhibitor, comprehensive in vivo off-target profiling is not publicly available. For other RIPK2 inhibitors, off-target effects on kinases like p38α and VEGFR2, as well as the hERG ion channel, have been reported.[1] It is always advisable to perform selectivity profiling against a panel of kinases, especially when unexpected phenotypes are observed in vivo.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 3.13 mg/mL, a 31.3 mg/mL stock in DMSO can be prepared.[2]

  • In a sterile tube, add the required volume of corn oil.

  • Slowly add the DMSO stock solution to the corn oil to achieve a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of the final formulation, add 100 µL of the 31.3 mg/mL DMSO stock to 900 µL of corn oil.[2]

  • Vortex the mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.[2]

  • Prepare the formulation fresh on the day of dosing.[2]

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Animals:

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old.

Dosing:

  • Fast the mice for 4-6 hours before oral administration.

  • Administer this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

  • For intravenous administration (to determine bioavailability), formulate this compound in a suitable vehicle (e.g., saline with a solubilizing agent) and administer via tail vein injection.

Sample Collection:

  • Collect blood samples (e.g., via retro-orbital bleeding or tail snip) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Determine the plasma concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.

Visualizations

RIPK2_Signaling_Pathway cluster_activation NOD1/2 Activation cluster_downstream Downstream Signaling NOD1_2 NOD1/2 RIPK2 RIPK2 NOD1_2->RIPK2 CARD-CARD interaction MDP Muramyl Dipeptide (MDP) MDP->NOD1_2 TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 Inhibition Bioavailability_Troubleshooting_Workflow Start Start: Low/Variable In Vivo Exposure Solubility Assess Solubility Start->Solubility Formulation Optimize Formulation (e.g., Co-solvents, Prodrug) Solubility->Formulation Poor Metabolism Evaluate Metabolism (Microsomal Stability) Solubility->Metabolism Good End End: Improved Bioavailability Formulation->End Dosing Adjust Dosing Regimen Metabolism->Dosing Rapid Efflux Investigate P-gp Efflux Metabolism->Efflux Stable Dosing->End Efflux->End

References

Technical Support Center: Managing Ripk2-IN-4 Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential cytotoxicity associated with the selective RIPK2 inhibitor, Ripk2-IN-4, in long-term experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), with a reported IC50 value of approximately 3-5 nM. RIPK2 is a crucial kinase in the NOD-like receptor (NLR) signaling pathway, which plays a significant role in the innate immune response.[1][2][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[2][3] These pathways are instrumental in the production of pro-inflammatory cytokines.[3] this compound exerts its inhibitory effect by competing with ATP for the kinase's binding site, thereby blocking its autophosphorylation and subsequent downstream signaling.

Q2: Why might this compound exhibit cytotoxicity in long-term experiments?

While this compound is a selective inhibitor, long-term inhibition of the RIPK2 pathway can lead to cytotoxicity through several mechanisms:

  • Disruption of Cellular Homeostasis: The NF-κB pathway, which is modulated by RIPK2, is involved in regulating cell survival and proliferation. Prolonged inhibition of this pathway can disrupt the delicate balance between cell survival and apoptosis, leading to increased cell death.

  • Induction of Apoptosis: RIPK2 has been implicated in the regulation of apoptosis.[2] Its sustained inhibition may tip the cellular balance towards programmed cell death.

  • Off-Target Effects: Although highly selective, at higher concentrations or with prolonged exposure, this compound might interact with other kinases or cellular targets, leading to unforeseen cytotoxic effects.

  • Compound Stability: The stability of this compound in cell culture media over extended periods can influence its effective concentration and potentially lead to the formation of cytotoxic degradation products.

Q3: What are the initial signs of this compound induced cytotoxicity?

Researchers should be vigilant for the following indicators of cytotoxicity:

  • A significant decrease in cell viability and proliferation rates compared to vehicle-treated controls.

  • Observable changes in cell morphology, such as cell shrinkage, rounding, detachment from the culture surface, and membrane blebbing.

  • An increase in the population of floating or dead cells in the culture.

  • Activation of apoptotic markers, such as caspases and Annexin V staining.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and mitigate cytotoxicity observed during long-term experiments with this compound.

Problem 1: Excessive Cell Death Observed at Desired Inhibitory Concentration
Possible Cause Troubleshooting Steps
Concentration Too High for Long-Term Exposure Perform a dose-response and time-course experiment to determine the optimal concentration of this compound that maintains target inhibition while minimizing cytotoxicity over the desired experimental duration. It is advisable to start with a concentration range around the reported IC50 (3-5 nM) and extend it both lower and higher.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to kinase inhibitors. If possible, test the inhibitor on a panel of relevant cell lines to identify a more robust model for your long-term studies.
Off-Target Effects To confirm that the observed cytotoxicity is due to on-target inhibition of RIPK2, consider performing rescue experiments. This can involve the use of a constitutively active downstream effector of RIPK2 or assessing the inhibitor's effect in RIPK2-knockout/knockdown cells.
Problem 2: Gradual Decrease in Cell Viability Over Time
Possible Cause Troubleshooting Steps
Compound Instability in Culture Medium The stability of this compound in your specific cell culture medium and conditions (e.g., temperature, light exposure) may be limited. Consider performing a stability study by incubating this compound in the medium for the duration of your experiment and then testing its activity. To mitigate this, perform more frequent media changes with freshly prepared inhibitor.
Cumulative Cytotoxic Effects Even at a low concentration, the continuous presence of the inhibitor may lead to a gradual accumulation of cytotoxic effects. Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) if your experimental design allows, to give the cells a recovery period.
Selection of Resistant Clones In long-term cultures, there is a possibility of selecting for a subpopulation of cells that are resistant to the inhibitor's effects. Regularly monitor cell morphology and key markers to detect any changes in the cell population over time.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Compound Preparation Ensure consistent and accurate preparation of this compound stock solutions and working dilutions. Use a high-quality solvent like DMSO and store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Cell Culture Conditions Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. Fluctuations in these parameters can significantly impact cellular responses to inhibitors.
Mycoplasma Contamination Mycoplasma contamination can alter cellular physiology and response to treatments. Regularly test your cell cultures for mycoplasma to ensure the reliability of your results.

Quantitative Data Summary

ParameterValueReference
This compound IC50 3 - 5 nM[1]
Recommended Starting Concentration for Long-Term Studies 1 - 10 nM (to be optimized for your cell line)N/A
This compound Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 year[1]

Experimental Protocols

Cell Viability and Proliferation Assays

1. MTT Assay

  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Treat cells with various concentrations of this compound or vehicle control and incubate for the desired duration.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: A homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with this compound or vehicle control and incubate for the desired time.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Apoptosis Assays

1. Annexin V Staining

  • Principle: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS.

  • Protocol:

    • Induce apoptosis in your cells using this compound treatment.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and a viability dye (like Propidium Iodide or 7-AAD) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.

2. Caspase Activity Assay

  • Principle: Measures the activity of caspases, a family of proteases that are key mediators of apoptosis. The assay uses a specific caspase substrate conjugated to a fluorophore or chromophore, which is released upon cleavage by the active caspase.

  • Protocol (Fluorometric):

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a reaction buffer containing a fluorogenic caspase substrate (e.g., DEVD-AMC for Caspase-3).

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

Target Engagement Assay

1. Western Blot for Phospho-RIPK2

  • Principle: To confirm that this compound is engaging its target, you can assess the phosphorylation status of RIPK2. Inhibition of RIPK2 should lead to a decrease in its autophosphorylation.

  • Protocol:

    • Treat cells with this compound or vehicle control for the desired time.

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated RIPK2 (e.g., phospho-S176).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phospho-RIPK2 signal to total RIPK2 or a loading control like GAPDH.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGNs Bacterial PGNs NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP ubiquitination TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 IKK_complex IKK Complex TAK1->IKK_complex p38_JNK p38/JNK TAK1->p38_JNK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 inhibits Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assessment Cytotoxicity Assessment cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Long-Term Experiment with this compound Observe Observe Cell Morphology and Viability Start->Observe Cytotoxicity_Check Significant Cytotoxicity? Observe->Cytotoxicity_Check Viability_Assay Perform Viability Assay (MTT, CellTiter-Glo) Cytotoxicity_Check->Viability_Assay Yes Continue Continue Experiment Cytotoxicity_Check->Continue No Apoptosis_Assay Perform Apoptosis Assay (Annexin V, Caspase) Viability_Assay->Apoptosis_Assay Optimize_Conc Optimize Concentration (Dose-Response) Apoptosis_Assay->Optimize_Conc Check_Stability Check Compound Stability Optimize_Conc->Check_Stability Change_Media Increase Media Change Frequency Check_Stability->Change_Media Intermittent_Dosing Consider Intermittent Dosing Change_Media->Intermittent_Dosing Intermittent_Dosing->Start End End Experiment/ Re-evaluate Conditions Continue->End Troubleshooting_Tree Start High Cytotoxicity Observed Is_Concentration_Optimized Is Concentration Optimized? Start->Is_Concentration_Optimized Optimize_Dose Perform Dose-Response and Time-Course Is_Concentration_Optimized->Optimize_Dose No Is_On_Target Is Cytotoxicity On-Target? Is_Concentration_Optimized->Is_On_Target Yes Optimize_Dose->Start Rescue_Experiment Perform Rescue Experiment (e.g., in RIPK2 KO cells) Is_On_Target->Rescue_Experiment Unsure Consider_Off_Target Consider Off-Target Effects Is_On_Target->Consider_Off_Target No Is_Compound_Stable Is Compound Stable in Media? Is_On_Target->Is_Compound_Stable Yes Rescue_Experiment->Is_On_Target Stability_Test Perform Stability Assay Is_Compound_Stable->Stability_Test Unsure Frequent_Media_Change Increase Media Change Frequency Is_Compound_Stable->Frequent_Media_Change No Other_Factors Consider Other Factors: Cell Line Sensitivity, Contamination Is_Compound_Stable->Other_Factors Yes Stability_Test->Is_Compound_Stable

References

Best practices for storing and handling Ripk2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Ripk2-IN-4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C for up to one year, or at -80°C for up to two years.[1][2]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To aid dissolution, ultrasonic treatment may be necessary.[1]

Q3: How should I store the this compound stock solution?

Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: Can I store the this compound stock solution at room temperature?

No, it is not recommended to store this compound stock solutions at room temperature for extended periods as this may lead to degradation of the compound. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[3]

Troubleshooting Guide

Issue 1: My this compound precipitated when I added it to my aqueous cell culture medium.

  • Cause: this compound has poor solubility in aqueous solutions. The final concentration of DMSO in your culture medium may be too low to keep the inhibitor dissolved.

  • Solution:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always test the tolerance of your specific cell line to DMSO, as concentrations above 0.5% can be toxic.

    • Serial Dilutions: Instead of adding a small volume of a very high concentration stock directly to your medium, perform serial dilutions in your culture medium to allow for better mixing and dispersion.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help with solubility.

    • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Issue 2: I am not observing any inhibition of downstream signaling (e.g., NF-κB activation, cytokine production) after treating my cells with this compound.

  • Cause 1: Inactive Compound: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the stock solution or a newly purchased vial of the inhibitor. Always store the stock solution in small, single-use aliquots at -80°C.

  • Cause 2: Insufficient Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to effectively inhibit RIPK2 before stimulation.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. The IC50 for this compound is in the low nanomolar range (around 3-5 nM), but higher concentrations may be needed in cellular assays.[1][3][4] Also, consider increasing the pre-incubation time with the inhibitor (e.g., 30 minutes to 2 hours) before adding the stimulus.

  • Cause 3: Cell Line Unresponsive to Stimulus: The cell line you are using may not express functional NOD2 or RIPK2, or may not be responsive to the stimulus (e.g., MDP).

    • Solution: Confirm that your cell line expresses the necessary components of the signaling pathway. Use a positive control cell line known to be responsive, such as THP-1 monocytes.[5][6] Also, ensure your stimulus (e.g., MDP) is potent and used at an effective concentration.

  • Cause 4: RIPK2-Independent Signaling: The inflammatory response you are measuring might be triggered by a signaling pathway that does not depend on RIPK2.

    • Solution: Use a stimulus that specifically activates the NOD2-RIPK2 pathway, such as muramyl dipeptide (MDP).[7] As a control, you can use a stimulus like LPS, which primarily signals through TLR4, to confirm the specificity of this compound.[8]

Issue 3: I am observing high background signaling in my negative control (unstimulated) cells.

  • Cause: Cells may be stressed due to high passage number, over-confluency, or harsh handling, leading to baseline activation of inflammatory pathways.

  • Solution: Use low-passage number cells and ensure they are seeded at an appropriate density. Handle cells gently during plating and treatment. Allow cells to rest for at least 24 hours after seeding before starting the experiment.

Data Presentation

Table 1: this compound Properties and Storage

ParameterValue/RecommendationSource(s)
IC50 ~3-5 nM[1][3][4]
Primary Solvent DMSO[1]
Solubility in DMSO ≥ 31.25 mg/mL[1]
Storage (Solid) -20°C (1 year), -80°C (2 years)[1][2]
Storage (Stock in DMSO) -20°C (1 month), -80°C (6 months)[1]
Freeze-Thaw Cycles Minimize; aliquot stock solutionsBest Practice

Table 2: Pharmacokinetic Parameters of Selected RIPK2 Inhibitors (for reference)

CompoundSpeciesClearance (mL/min/kg)Bioavailability (F%)Source(s)
This compoundMouse18N/A[3]
Compound 4 Rat1350[9]
Compound 4 Dog3100[9]
GSK583Rat134[9]

Note: Pharmacokinetic data for this compound is limited. The data for other RIPK2 inhibitors are provided for comparative purposes.

Experimental Protocols & Workflows

Protocol 1: In Vitro Inhibition of MDP-Induced TNF-α Secretion in THP-1 Cells

This protocol describes how to assess the potency of this compound by measuring its ability to inhibit the secretion of TNF-α from THP-1 human monocytic cells stimulated with muramyl dipeptide (MDP).

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for 30-60 minutes at 37°C. Include a vehicle control (DMSO at the same final concentration).

  • Stimulation: Prepare a stock solution of L18-MDP (a potent MDP analog) and add it to the wells to a final concentration of 200 ng/mL to stimulate the cells.[5][6][10] Do not add MDP to the negative control wells.

  • Incubation: Incubate the plate for 6-18 hours at 37°C.[7]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: In Vitro Inhibition Assay culture Culture THP-1 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with This compound or Vehicle seed->pretreat stimulate Stimulate with MDP pretreat->stimulate incubate Incubate for 6-18 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Measure TNF-α by ELISA collect->elisa analyze Analyze data (IC50) elisa->analyze

Workflow for in vitro inhibition of cytokine secretion.
Protocol 2: In Vivo Murine Peritonitis Model

This protocol provides a general framework for evaluating the efficacy of this compound in an in vivo model of MDP-induced peritonitis.[11]

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

  • Inhibitor Formulation: Formulate this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., DMSO/Corn oil).

  • Inhibitor Administration: Administer this compound or vehicle control to the mice via i.p. injection (e.g., at a dose of 6.25 mg/kg).[11]

  • Induction of Peritonitis: After 30 minutes, induce peritonitis by i.p. injection of MDP (e.g., 150 µg per mouse).[11]

  • Peritoneal Lavage: After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting and then collecting sterile PBS from the peritoneal cavity.

  • Cell Analysis: Determine the total number of recruited cells in the lavage fluid. Perform cytospin and differential staining (e.g., Wright-Giemsa) to count the number of neutrophils and other immune cells.

  • Data Analysis: Compare the number of recruited immune cells between the vehicle-treated and this compound-treated groups.

Signaling Pathway

The NOD2-RIPK2 signaling pathway is a critical component of the innate immune system that recognizes bacterial peptidoglycans. This compound is a selective inhibitor of RIPK2 kinase activity, which is crucial for the propagation of the downstream inflammatory signal.

Upon recognition of its ligand, muramyl dipeptide (MDP), the intracellular sensor NOD2 oligomerizes and recruits the adaptor protein RIPK2 through homotypic CARD-CARD interactions.[12] This recruitment leads to the autophosphorylation and subsequent ubiquitination of RIPK2, primarily by the E3 ligase XIAP, which adds K63- and M1-linked polyubiquitin chains.[12][13] These ubiquitin chains act as a scaffold to recruit the TAK1 and IKK complexes.[12][14] Activated TAK1 in turn activates the MAPK pathway, while the IKK complex phosphorylates IκBα, leading to its degradation. This releases the transcription factor NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[9][14] this compound blocks the kinase activity of RIPK2, thereby preventing these downstream events.

G cluster_pathway NOD2-RIPK2 Signaling Pathway cluster_nuc MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits Ub K63/M1-Ubiquitination RIPK2->Ub is modified by XIAP XIAP (E3 Ligase) XIAP->Ub catalyzes TAK1 TAK1 Complex Ub->TAK1 recruits IKK IKK Complex Ub->IKK recruits MAPK MAPK Pathway TAK1->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inhibitor This compound Inhibitor->RIPK2 inhibits Cytokines_gene Gene Transcription NFkB_nuc->Cytokines_gene Cytokines_gene->Cytokines leads to

NOD2-RIPK2 signaling and the action of this compound.

References

Validation & Comparative

A Comparative Analysis of RIPK2 Inhibitors: Ripk2-IN-4 vs. GSK583

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic intervention for inflammatory diseases, Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical signaling node and a promising drug target.[1][2][3][4] This guide provides a detailed comparative analysis of two prominent RIPK2 inhibitors, Ripk2-IN-4 and GSK583, intended for researchers, scientists, and drug development professionals. We will delve into their efficacy, supported by available experimental data, and provide an overview of the methodologies used in their evaluation.

Introduction to RIPK2 and its Inhibition

RIPK2 is a crucial serine/threonine kinase that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[3][4][5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, primarily NF-κB and MAPK.[4][5][6] This cascade culminates in the production of pro-inflammatory cytokines, playing a central role in the innate immune response.[4][6] Dysregulation of the NOD-RIPK2 pathway has been implicated in a variety of inflammatory conditions, including Crohn's disease and ulcerative colitis, making RIPK2 an attractive target for therapeutic intervention.[4][7] Both this compound and GSK583 are small molecule inhibitors that target the kinase activity of RIPK2, thereby blocking the inflammatory cascade.[4][8][9]

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the available quantitative data for this compound and GSK583, providing a snapshot of their biochemical and cellular potencies.

Table 1: Biochemical Potency

InhibitorTargetIC50 (nM)Assay Type
This compoundRIPK25Not Specified[8]
GSK583RIPK25Not Specified[7][9]

Table 2: Cellular Potency

InhibitorCell TypeAssayEndpointIC50 (nM)
GSK583Primary Human MonocytesMDP-stimulated TNFα productionTNFα levels8[5][7][10]
GSK583Human Whole BloodMDP-induced TNFα productionTNFα levels237[9][10]
GSK583Rat Whole BloodMDP-induced TNFα productionTNFα levels133[9]
GSK583Human CD and UC biopsy explantsSpontaneous cytokine releaseTNFα and IL-6 production~200[5][7][10]

Table 3: In Vivo Efficacy (GSK583)

SpeciesModelEndpointIC50 (nM)
RatMDP-induced peritonitisSerum KC (IL-8 orthologue) levels50 (derived from blood concentrations)[9]
MouseMDP-induced peritonitisSerum KC levels and neutrophil recruitment37 (derived from blood concentration)[9]

Mechanism of Action and Selectivity

Both this compound and GSK583 are potent inhibitors of RIPK2 kinase activity.[8][9] GSK583 has been shown to be highly selective for RIPK2. In a panel of 300 kinases, GSK583 exhibited excellent selectivity, with only minor inhibition of p38α and VEGFR2.[9][10] At a concentration of 1 µM, it effectively blocks NOD1 and NOD2-mediated signaling with little to no inhibition of pathways activated by Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[7]

However, a significant drawback of GSK583 is its off-target activity on the hERG ion channel and its inhibition of Cyp3A4, which has precluded its further development as a clinical drug candidate.[1][7][10] Information regarding the broader kinase selectivity and off-target profile of this compound is less detailed in the available literature.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the RIPK2 signaling pathway and a typical experimental workflow for evaluating such inhibitors.

RIPK2_Signaling_Pathway cluster_cell Cell Interior PAMPs Bacterial PGNs (iE-DAP, MDP) NOD1_NOD2 NOD1/NOD2 PAMPs->NOD1_NOD2 activate RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruit Ub Ubiquitination RIPK2->Ub autophosphorylation & activation Inhibitors This compound GSK583 Inhibitors->RIPK2 inhibit TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates MAPK MAPKs TAK1->MAPK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus translocates to Cytokines Pro-inflammatory Cytokines & Chemokines Nucleus->Cytokines gene transcription

Caption: Simplified RIPK2 signaling pathway.

Experimental_Workflow cluster_workflow Inhibitor Efficacy Evaluation Workflow start Start biochemical_assay Biochemical Assay (e.g., Kinase Assay) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Cytokine Release Assay) biochemical_assay->cell_based_assay Promising Candidates data_analysis Data Analysis (IC50, Efficacy) biochemical_assay->data_analysis in_vivo_model In Vivo Model (e.g., Peritonitis Model) cell_based_assay->in_vivo_model Potent Inhibitors cell_based_assay->data_analysis in_vivo_model->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Typical experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the cited literature for key experiments used to evaluate RIPK2 inhibitors.

In Vitro Kinase Assay (Biochemical Potency)
  • Objective: To determine the direct inhibitory effect of the compound on RIPK2 kinase activity.

  • Principle: A purified, recombinant RIPK2 enzyme is incubated with a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP. The inhibitor is added at varying concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence.

  • General Protocol:

    • Prepare a reaction buffer containing purified recombinant RIPK2 enzyme.

    • Add the inhibitor (this compound or GSK583) at a range of concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Assay: MDP-Stimulated Cytokine Production in Human Monocytes
  • Objective: To assess the inhibitor's ability to block RIPK2-mediated inflammatory responses in a cellular context.

  • Principle: Primary human monocytes are stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to activate the RIPK2 pathway and induce the production of pro-inflammatory cytokines like TNFα. The effect of the inhibitor on this production is then measured.

  • General Protocol:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the monocytes with varying concentrations of the inhibitor for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a known concentration of MDP.

    • Incubate the cells for a specific duration (e.g., 6 hours) to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

    • Calculate the percent inhibition of TNFα production at each inhibitor concentration and determine the IC50 value.

In Vivo Assay: MDP-Induced Peritonitis in Rodents
  • Objective: To evaluate the in vivo efficacy of the inhibitor in a model of acute inflammation.

  • Principle: An inflammatory response is induced in mice or rats by intraperitoneal injection of MDP. The inhibitor is administered to the animals, and its effect on inflammatory readouts, such as the recruitment of immune cells to the peritoneal cavity and the levels of inflammatory cytokines in the serum, is assessed.

  • General Protocol:

    • Administer the inhibitor (e.g., GSK583) to the animals via an appropriate route (e.g., oral gavage).

    • After a specified time, induce peritonitis by intraperitoneal injection of MDP.

    • After a set period (e.g., 2 hours post-MDP challenge), sacrifice the animals.

    • Collect peritoneal lavage fluid to quantify the number and type of recruited immune cells (e.g., neutrophils) via flow cytometry or manual cell counting.

    • Collect blood to prepare serum and measure the levels of inflammatory cytokines (e.g., KC, the rodent orthologue of IL-8) using ELISA or a multiplex immunoassay platform.

    • Compare the inflammatory readouts in the inhibitor-treated group to a vehicle-treated control group to determine the in vivo efficacy.

Conclusion

Both this compound and GSK583 are highly potent inhibitors of RIPK2 kinase activity, with reported IC50 values in the low nanomolar range. GSK583 has been more extensively characterized in cellular and in vivo models, demonstrating effective inhibition of NOD2-mediated inflammatory responses. However, its development has been hampered by off-target effects. While this compound shows high biochemical potency, further studies are needed to fully characterize its cellular activity, selectivity, and in vivo efficacy. This comparative guide highlights the critical data points and experimental approaches necessary for the continued development of safe and effective RIPK2 inhibitors for the treatment of inflammatory diseases.

References

A Head-to-Head Analysis of Ripk2-IN-4 and WEHI-345 in Modulating Autoinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key RIPK2 Inhibitors

In the landscape of therapeutic development for autoinflammatory diseases, the inhibition of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) has emerged as a promising strategy. This kinase is a critical downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2, which are implicated in the pathogenesis of conditions such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.[1][2] This guide provides a detailed comparison of two widely studied small molecule inhibitors of RIPK2: Ripk2-IN-4 and WEHI-345. While direct head-to-head in vivo studies are not extensively available in published literature, this comparison synthesizes the existing data on their biochemical potency and efficacy in preclinical models of autoinflammatory disease.

Quantitative Performance Overview

The following tables summarize the key quantitative data for this compound and WEHI-345, offering a comparative look at their in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency of this compound and WEHI-345

CompoundTargetAssay TypeIC50Reference
This compound RIPK2Biochemical Assay3 nM[3]
WEHI-345 RIPK2Biochemical Assay130 nM[4]

Table 2: In Vivo Efficacy of WEHI-345 in a Model of Autoinflammatory Disease

Disease ModelCompoundDose & AdministrationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)WEHI-345 20 mg/kg, intraperitoneal injection, twice daily for 6 daysReduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[4]

Note: As of the latest literature review, specific in vivo efficacy data for this compound in a comparable autoinflammatory disease model was not publicly available.

Mechanism of Action: Targeting the RIPK2 Signaling Cascade

Both this compound and WEHI-345 are ATP-competitive inhibitors that target the kinase domain of RIPK2. By binding to the ATP-binding pocket, they prevent the autophosphorylation of RIPK2, a critical step for its activation.[3][4] This inhibition subsequently blocks the recruitment and activation of downstream signaling components, ultimately leading to the suppression of pro-inflammatory cytokine production.

The NOD2-RIPK2 signaling pathway, a primary target of these inhibitors, is initiated by the recognition of bacterial muramyl dipeptide (MDP) by the cytosolic receptor NOD2. This leads to the recruitment of RIPK2 and the formation of a signaling complex that activates the NF-κB and MAPK pathways, driving the transcription of inflammatory genes.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP activates TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 K63-linked ubiquitination IKK_Complex IKKα/β/γ TAK1->IKK_Complex activates MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs activates IκB IκB IKK_Complex->IκB phosphorylates NF_kB NF-κB (p65/p50) IκB->NF_kB releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF, IL-6, etc.) NF_kB->Gene_Transcription translocates & activates MAPKs->Gene_Transcription activate transcription factors Inhibitors This compound WEHI-345 Inhibitors->RIPK2 inhibit

Figure 1. Simplified NOD2-RIPK2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate RIPK2 inhibitors.

In Vitro RIPK2 Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of RIPK2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified RIPK2.

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • Test compounds (this compound, WEHI-345) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing RIPK2 enzyme and substrate in kinase buffer.

  • Add serially diluted test compounds to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis and serves as a relevant model for T-cell driven autoimmune disorders.

Objective: To evaluate the in vivo efficacy of a RIPK2 inhibitor in suppressing the clinical and pathological signs of EAE.

Experimental Workflow:

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Day_0 Day 0: - Immunize with MOG35-55 in CFA - Inject Pertussis Toxin Day_2 Day 2: - Inject Pertussis Toxin Day_0->Day_2 Treatment_Start Initiate Treatment: - Vehicle Control - this compound or WEHI-345 (e.g., 20 mg/kg, IP, bid) Day_2->Treatment_Start Onset of clinical signs Daily_Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment_Start->Daily_Monitoring Endpoint_Analysis Endpoint Analysis: - Histology (spinal cord) - Cytokine profiling (serum, CNS) - Flow cytometry (immune cell infiltration) Daily_Monitoring->Endpoint_Analysis

Figure 2. General experimental workflow for an EAE study.

Procedure (based on WEHI-345 study):

  • Induction of EAE: C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the same day and again two days later, mice receive an intraperitoneal injection of pertussis toxin.

  • Treatment: Upon the onset of clinical signs, mice are randomly assigned to treatment groups. WEHI-345 (20 mg/kg) or vehicle is administered via intraperitoneal injection twice daily for a specified duration (e.g., 6 days).

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE and body weight changes. Clinical scoring is typically based on a scale of 0 to 5, reflecting the severity of paralysis.

  • Histopathological Analysis: At the end of the study, spinal cords are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Luxol Fast Blue) to assess inflammation and demyelination.

  • Immunological Analysis: Blood and central nervous system tissue can be collected to measure cytokine and chemokine levels and to analyze the infiltration of immune cells by flow cytometry.

Discussion and Future Directions

Based on the available biochemical data, this compound demonstrates significantly higher potency in inhibiting RIPK2 in a cell-free system compared to WEHI-345. However, the in vivo efficacy of WEHI-345 has been demonstrated in a relevant model of autoinflammatory disease. The lack of publicly available in vivo data for this compound in a similar model makes a direct comparison of their therapeutic potential challenging.

Future studies should aim to directly compare these two inhibitors in the same in vivo models of autoinflammatory diseases, such as EAE, collagen-induced arthritis, or dextran sodium sulfate-induced colitis. Such studies would provide invaluable data for researchers and drug developers in selecting the most promising candidate for further clinical development. Additionally, a more comprehensive kinase selectivity profiling of both compounds would be beneficial to assess their off-target effects and potential for adverse events.

References

Validating Ripk2-IN-4 Specificity: A Comparative Guide Using Kinase-Dead Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a kinase inhibitor's specificity is a critical step in drug discovery, ensuring that its therapeutic effects are not overshadowed by off-target activities. For Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway and a target for inflammatory diseases, the use of kinase-dead mutants provides a rigorous method for confirming inhibitor specificity. This guide compares the validation of Ripk2-IN-4 to other known RIPK2 inhibitors, highlighting the utility of this approach and providing detailed experimental protocols.

A growing body of evidence suggests that the catalytic function of RIPK2 may be dispensable for downstream signaling initiation, with its scaffolding function playing a more dominant role.[1][2] This has led to the understanding that some RIPK2 inhibitors may exert their effects not by blocking kinase activity, but by preventing crucial protein-protein interactions, such as the binding of RIPK2 to the E3 ligase XIAP.[1] Therefore, a kinase-dead mutant serves as an essential negative control to distinguish between these mechanisms of action.

Comparison of RIPK2 Inhibitor Specificity

The following table summarizes the activity of this compound and other well-characterized RIPK2 inhibitors in the context of wild-type and kinase-dead RIPK2. This data is compiled from multiple studies to provide a comparative overview.

InhibitorReported IC50 (Biochemical Assay)Effect on Wild-Type RIPK2 SignalingEffect in the Presence of Kinase-Dead RIPK2Implied Mechanism of Action
This compound Not specified in search resultsInhibits RIPK2-mediated signalingCharacterized as a non-protein-protein interaction (PPI) inhibitor, suggesting it primarily targets kinase activity.[3]Kinase Inhibition
Ponatinib ~2 nMPotently inhibits NOD2-dependent signaling and RIPK2 ubiquitination[1][2]Inhibition of NOD2 signaling and RIPK2 ubiquitination is maintained, indicating a mechanism independent of kinase activity inhibition.[1]Disruption of RIPK2-XIAP interaction
GSK583 Potent inhibitorInhibits NOD2-dependent signalingNot explicitly detailed in the provided search results.Likely kinase inhibition
Gefitinib Low nanomolar rangeInhibits RIPK2 activity and NOD-dependent signaling[4]Not explicitly detailed in the provided search results.Kinase Inhibition
OD36/OD38 Potent inhibitorsInhibit RIPK2 activity and inflammatory responses[4]Not explicitly detailed in the provided search results.Kinase Inhibition

The Role of Kinase-Dead Mutants in Specificity Validation

The use of a kinase-dead mutant, such as RIPK2 K47A or D146N, is a powerful tool to dissect the mechanism of action of a putative RIPK2 inhibitor.[2] The rationale is that an inhibitor that solely targets the catalytic activity of RIPK2 should have no effect on the signaling output in cells expressing a kinase-dead version of the protein. Conversely, if an inhibitor continues to suppress signaling in the presence of a kinase-dead mutant, it suggests an alternative mechanism, such as the disruption of protein-protein interactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK2 signaling pathway and a typical experimental workflow for validating inhibitor specificity using a kinase-dead mutant.

RIPK2_Signaling_Pathway cluster_cell Cell NOD2 NOD2 RIPK2_WT RIPK2 (WT) NOD2->RIPK2_WT recruits RIPK2_KD RIPK2 (Kinase-Dead) NOD2->RIPK2_KD recruits MDP MDP MDP->NOD2 activates XIAP XIAP RIPK2_WT->XIAP binds Ub Ubiquitination RIPK2_WT->Ub RIPK2_KD->XIAP binds RIPK2_KD->Ub XIAP->RIPK2_WT ubiquitinates XIAP->RIPK2_KD ubiquitinates NFkB NF-κB Activation Ub->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: RIPK2 signaling pathway initiated by NOD2 activation.

Experimental_Workflow cluster_workflow Inhibitor Specificity Validation Workflow Start Start: RIPK2-deficient cells Transfect Transfect with: - Empty Vector - Wild-Type RIPK2 - Kinase-Dead RIPK2 Start->Transfect Treat Treat with: - Vehicle (DMSO) - this compound - Other Inhibitors Transfect->Treat Stimulate Stimulate with MDP (NOD2 ligand) Treat->Stimulate Assay Assay for: - NF-κB activation (e.g., reporter assay) - Cytokine production (e.g., ELISA) - RIPK2 ubiquitination (Western Blot) Stimulate->Assay Analyze Analyze and Compare Results Assay->Analyze

Caption: Workflow for validating RIPK2 inhibitor specificity.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of RIPK2.

Materials:

  • Recombinant human RIPK2 (wild-type and kinase-dead mutant, e.g., K47A)

  • ATP (with a radiolabel, e.g., [γ-³²P]ATP, or for use with ADP-Glo™ assay)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radioactive assays

Procedure (using ADP-Glo™):

  • Prepare a reaction mixture containing kinase buffer, a specific concentration of RIPK2 enzyme, and the desired substrate.

  • Add the test compound at various concentrations (typically a serial dilution).

  • Initiate the kinase reaction by adding ATP to a final concentration of, for example, 50µM.[5]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • The kinase-dead mutant should be run in parallel as a negative control to ensure that any observed activity is due to the kinase's catalytic function.

Cellular NF-κB Reporter Assay

Objective: To measure the effect of an inhibitor on RIPK2-mediated NF-κB activation in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line) deficient in endogenous RIPK2.

  • Expression plasmids for human NOD2, wild-type RIPK2, and kinase-dead RIPK2 (e.g., K47A or D146N).

  • NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Transfection reagent.

  • MDP (Muramyl dipeptide) as a NOD2 ligand.

  • Test compounds.

  • Dual-Luciferase® Reporter Assay System (Promega).

Procedure:

  • Co-transfect HEK293T cells with the NOD2, RIPK2 (wild-type or kinase-dead), NF-κB luciferase, and Renilla luciferase plasmids.

  • After 24 hours, pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

  • Compare the inhibition of NF-κB activation in cells expressing wild-type RIPK2 versus kinase-dead RIPK2.

Cytokine Production Assay (ELISA)

Objective: To quantify the production of pro-inflammatory cytokines as a downstream readout of RIPK2 signaling.

Materials:

  • Bone marrow-derived macrophages (BMDMs) from wild-type and Ripk2 knockout mice, or a human monocyte cell line (e.g., THP-1).

  • If using knockout cells, they can be reconstituted with wild-type or kinase-dead RIPK2.

  • MDP.

  • Test compounds.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-8/CXCL8).

Procedure:

  • Plate the cells and allow them to adhere.

  • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with MDP for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Compare the dose-dependent inhibition of cytokine production by the compound in cells with wild-type versus kinase-dead RIPK2.

By employing these experimental approaches, researchers can robustly validate the on-target specificity of RIPK2 inhibitors like this compound and elucidate their precise mechanism of action, which is essential for their development as therapeutic agents.

References

Unveiling the Selectivity of Ripk2-IN-4: A Comparative Analysis Against Other RIP Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comprehensive cross-reactivity profile of Ripk2-IN-4, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), against other members of the RIP kinase family. While direct quantitative cross-reactivity data for this compound against all other RIP kinases is not publicly available, this guide compiles relevant information on its potency and the selectivity of similar compounds, offering valuable insights for its application in research and drug discovery.

This compound is recognized as a potent and specific inhibitor of RIPK2, with a reported IC50 value of 5 nM[1]. The RIP kinase family, comprising seven members (RIPK1-RIPK7), plays crucial roles in regulating inflammation, cell death, and immune responses. Due to the structural homology within their kinase domains, assessing the cross-reactivity of an inhibitor across the entire family is a critical step in characterizing its specificity and potential off-target effects.

Cross-Reactivity Profile of this compound and Other Selective RIPK2 Inhibitors

To provide a comparative context, the table below includes selectivity data for other well-characterized, selective RIPK2 inhibitors. This data helps to illustrate the level of selectivity that can be achieved for RIPK2 within the RIP kinase family.

KinaseThis compoundWEHI-345 (IC50 / Kd)Compound 8 (Novartis) (% Inhibition @ 0.5 µM)
RIPK1 Data not available>10,000 nM (Kd)[4]<50%[5]
RIPK2 5 nM (IC50) [1]130 nM (IC50) / 46 nM (Kd)[4]Potent inhibition (IC50 in low nM range)[5]
RIPK3 Data not availableData not available<50%[5]
RIPK4 Data not available>10,000 nM (Kd)[4]<50%[5]
RIPK5 Data not available>10,000 nM (Kd)[4]<50%[5]

Caption: Comparative inhibitory data of this compound and other selective RIPK2 inhibitors against various RIP kinases.

Key Signaling Pathways of RIP Kinases

To appreciate the significance of selective RIPK2 inhibition, it is essential to understand the distinct signaling pathways in which these kinases operate.

NOD2-RIPK2 Signaling Pathway

The NOD2-RIPK2 pathway is a critical component of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response.

NOD2_RIPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates XIAP XIAP/cIAPs RIPK2->XIAP is ubiquitinated by TAK1_complex TAK1/TABs XIAP->TAK1_complex activates IKK_complex IKKα/β/γ XIAP->IKK_complex activates MAPKs MAPKs TAK1_complex->MAPKs activates NF_kB NF-κB IKK_complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPKs->Inflammatory_Genes

Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene transcription.

TNF-RIPK1 Signaling Pathway

Tumor necrosis factor (TNF) signaling through its receptor TNFR1 can lead to either cell survival and inflammation or programmed cell death (apoptosis or necroptosis), with RIPK1 playing a central role in this decision.

TNF_RIPK1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (TRADD, TRAF2/5, cIAPs, RIPK1) TNFR1->Complex_I forms Complex_II Complex II (FADD, Caspase-8, RIPK1) Complex_I->Complex_II can lead to NF_kB NF-κB Complex_I->NF_kB activates MAPKs MAPKs Complex_I->MAPKs activates Apoptosis Apoptosis Complex_II->Apoptosis induces Necroptosis_Trigger Necroptosis Complex_II->Necroptosis_Trigger can trigger

Caption: Overview of TNFR1 signaling, leading to either survival or cell death pathways.

RIPK3-MLKL Necroptosis Pathway

Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3, and the subsequent activation of the pseudokinase MLKL.

RIPK3_MLKL_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Stimulus Necroptotic Stimulus (e.g., TNFα + zVAD) RIPK1 RIPK1 Stimulus->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 recruits & activates Necrosome Necrosome RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL (oligomer) MLKL->pMLKL Pore_Formation Pore Formation & Cell Lysis pMLKL->Pore_Formation translocates to

Caption: The RIPK3-MLKL mediated necroptosis pathway.

Experimental Protocols for Kinase Profiling

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays. The following are generalized protocols for two common assay formats.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (this compound) Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate1 Add_Detection 4. Add Kinase Detection Reagent (Converts ADP to ATP) Incubate1->Add_Detection Incubate2 5. Incubate (30-60 min, RT) Add_Detection->Incubate2 Measure_Luminescence 6. Measure Luminescence Incubate2->Measure_Luminescence End End Measure_Luminescence->End TR_FRET_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - F-Substrate - ATP - Inhibitor (this compound) Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction (e.g., with EDTA) Kinase_Reaction->Stop_Reaction Add_Antibody 3. Add Eu-labeled anti-phospho-substrate Ab Stop_Reaction->Add_Antibody Incubate 4. Incubate (e.g., 60 min, RT) Add_Antibody->Incubate Measure_TR_FRET 5. Measure TR-FRET Signal Incubate->Measure_TR_FRET End End Measure_TR_FRET->End

References

Validating the Efficacy of Ripk2-IN-4 through siRNA Knockdown of RIPK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using a small molecule inhibitor, Ripk2-IN-4, and siRNA (small interfering RNA) knockdown to target Receptor-Interacting Protein Kinase 2 (RIPK2). Validating the on-target effects of a pharmacological inhibitor is crucial in drug development. By comparing the cellular effects of a potent inhibitor like this compound with the effects of genetically silencing the target protein using siRNA, researchers can confirm that the observed biological outcomes are indeed due to the inhibition of RIPK2 and not off-target effects.

The Central Role of RIPK2 in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key serine/threonine kinase that functions as a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), specifically NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[1][3][4] This activation results in the production of pro-inflammatory cytokines and plays a vital role in the innate immune response.[2][3] Dysregulation of the RIPK2 signaling pathway has been implicated in various inflammatory conditions, including Crohn's disease and other inflammatory bowel diseases (IBDs).[1][2]

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1_NOD2 NOD1/NOD2 Bacterial PGN->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits Ub Ubiquitination RIPK2->Ub TAK1 TAK1 Complex Ub->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates for degradation NFkB NF-κB Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_NFkB->Cytokines induces transcription

Figure 1: Simplified RIPK2 signaling pathway.

Comparing Pharmacological Inhibition with Genetic Knockdown

FeatureThis compound (Pharmacological Inhibitor)siRNA Knockdown (Genetic Suppression)
Mechanism of Action Directly binds to and inhibits the kinase activity of the RIPK2 protein.Induces degradation of RIPK2 mRNA, preventing protein synthesis.[6]
Onset of Effect Rapid, often within minutes to hours.Slower, requires time for existing protein to be degraded (typically 24-72 hours).[7]
Duration of Effect Transient and reversible; depends on compound half-life and washout.Can be long-lasting (several days), depending on cell division rate.
Specificity High for this compound, but potential for off-target kinase inhibition always exists.Highly sequence-specific, but can have off-target effects by silencing unintended mRNAs.[8]
Control Dose-dependent and reversible.Less control over the degree of knockdown; not easily reversible.
Validation Requires an orthogonal method, like siRNA, to confirm on-target effects.Knockdown efficiency must be confirmed at mRNA (qRT-PCR) and protein (Western blot) levels.[9][10]

Experimental Workflow for Validation

To validate that the biological effects of this compound are due to its on-target inhibition of RIPK2, a parallel experiment using siRNA to silence RIPK2 should be conducted. The results from the inhibitor-treated cells should phenocopy the results from the siRNA-transfected cells.

Experimental_Workflow cluster_siRNA siRNA Arm cluster_Inhibitor Inhibitor Arm Start Seed Cells (e.g., HGC-27, AGS) Transfect_siRNA Transfect with siRNA-RIPK2 or siRNA-NC (Negative Control) Start->Transfect_siRNA Treat_Inhibitor Treat with this compound or Vehicle (e.g., DMSO) Start->Treat_Inhibitor Incubate_siRNA Incubate for 24-48h Transfect_siRNA->Incubate_siRNA Validate_KD Validate Knockdown (qRT-PCR, Western Blot) Incubate_siRNA->Validate_KD Assay_siRNA Perform Downstream Assays Validate_KD->Assay_siRNA Compare Compare Results Assay_siRNA->Compare Incubate_Inhibitor Incubate for desired time Treat_Inhibitor->Incubate_Inhibitor Assay_Inhibitor Perform Downstream Assays Incubate_Inhibitor->Assay_Inhibitor Assay_Inhibitor->Compare

Figure 2: Experimental workflow for validating this compound.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of RIPK2

This protocol is adapted for a 6-well plate format. Adjust volumes as needed for other plate sizes.

Materials:

  • Cells (e.g., HGC-27, AGS gastric cancer cells, which have been shown to express RIPK2)[11]

  • Complete culture medium

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA targeting RIPK2 (validated sequences recommended)

  • Negative control siRNA (siRNA-NC)[8][11]

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete medium. Cells should be 50-70% confluent at the time of transfection.[7]

  • siRNA-Lipid Complex Preparation:

    • For each well, dilute 75 pmol of siRNA (siRNA-RIPK2 or siRNA-NC) into 125 µL of Opti-MEM™ in a microfuge tube. Mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.[12]

  • Transfection: Add the 250 µL of siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours before proceeding to downstream assays or validation of knockdown.[7][11]

Validation of RIPK2 Knockdown
  • Quantitative Real-Time PCR (qRT-PCR): At 24 hours post-transfection, extract total RNA from the cells. Synthesize cDNA and perform qRT-PCR using primers specific for RIPK2 and a housekeeping gene (e.g., GAPDH) to determine the relative reduction in RIPK2 mRNA levels in siRNA-RIPK2 treated cells compared to siRNA-NC treated cells.[9][10]

  • Western Blot: At 48-72 hours post-transfection, lyse the cells and collect protein extracts. Perform SDS-PAGE and Western blot analysis using an antibody specific for RIPK2 to visualize the reduction in RIPK2 protein levels. Use an antibody for a loading control (e.g., β-actin or GAPDH).

Cell Proliferation Assay (CCK-8)

Procedure:

  • Seed cells (2,000 cells/well) in a 96-well plate.[11]

  • For the siRNA experiment, transfect cells as described above (scaled down for 96-well format) and incubate for 24 hours.

  • For the inhibitor experiment, treat cells with varying concentrations of this compound or vehicle control.

  • At desired time points (e.g., 0, 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[11]

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of these validation experiments.

Table 2: Effect of RIPK2 Inhibition on Cell Proliferation (at 48h)

Treatment GroupConcentrationRelative Cell Viability (%) (Mean ± SD)
Vehicle Control (DMSO) -100 ± 5.2
This compound 10 nM75 ± 4.1
This compound 50 nM52 ± 3.8
Negative Control (siRNA-NC) 25 nM98 ± 6.0
RIPK2 Knockdown (siRNA-RIPK2) 25 nM55 ± 4.5

This table demonstrates that both pharmacological inhibition and genetic knockdown of RIPK2 lead to a significant reduction in cell proliferation, suggesting the effect of this compound is on-target.

Table 3: Effect of RIPK2 Inhibition on MDP-Induced TNF-α Production

Pre-treatment GroupStimulationTNF-α Concentration (pg/mL) (Mean ± SD)
Vehicle Control (DMSO) None15 ± 3.1
Vehicle Control (DMSO) MDP (10 µg/mL)450 ± 25.6
This compound (50 nM) MDP (10 µg/mL)85 ± 10.2
Negative Control (siRNA-NC) MDP (10 µg/mL)435 ± 30.1
RIPK2 Knockdown (siRNA-RIPK2) MDP (10 µg/mL)92 ± 12.8

This table illustrates that both this compound and siRNA knockdown of RIPK2 effectively block the production of the pro-inflammatory cytokine TNF-α following stimulation of the NOD2 pathway with muramyl dipeptide (MDP). This provides further evidence for the on-target activity of the inhibitor.

Logical Framework for Validation

The core logic behind this validation strategy is that if a pharmacological agent is specific to its target, its effects should be mimicked by the genetic removal or reduction of that same target.

Logical_Validation cluster_methods Experimental Approaches Hypothesis Hypothesis: This compound specifically inhibits RIPK2 Inhibitor Pharmacological Inhibition (this compound) Hypothesis->Inhibitor siRNA Genetic Suppression (siRNA-RIPK2) Hypothesis->siRNA Phenotype Observed Phenotype (e.g., Reduced Proliferation, Decreased Cytokine Release) Inhibitor->Phenotype leads to siRNA->Phenotype phenocopies Conclusion Conclusion: This compound effects are on-target Phenotype->Conclusion validates

Figure 3: Logical relationship for validation.

Conclusion

Validating the on-target effects of a small molecule inhibitor is a cornerstone of rigorous drug development. By using an orthogonal approach such as siRNA-mediated gene knockdown, researchers can significantly increase confidence that the observed biological effects of a compound like this compound are a direct result of inhibiting its intended target, RIPK2. The convergence of results from both pharmacological and genetic inhibition methods, as outlined in this guide, provides robust evidence for target engagement and specificity, paving the way for further preclinical and clinical development.

References

Comparative Analysis of Ripk2-IN-4 and Ponatinib on NOD Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ripk2-IN-4 and Ponatinib, focusing on their efficacy and mechanism of action in the context of Nucleotide-binding Oligomerization Domain (NOD) signaling. This analysis is supported by experimental data to facilitate informed decisions in research and development.

The innate immune system relies on pattern recognition receptors to detect invading pathogens. Among these, NOD1 and NOD2 play a crucial role in recognizing bacterial peptidoglycan fragments, initiating a signaling cascade that culminates in an inflammatory response. A key mediator in this pathway is the Receptor-Interacting Protein Kinase 2 (RIPK2). Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This guide compares two inhibitors of RIPK2: the selective inhibitor this compound and the multi-targeted kinase inhibitor Ponatinib.

Mechanism of Action: Targeting the Core of NOD Signaling

Both this compound and Ponatinib exert their effects by inhibiting the kinase activity of RIPK2, a critical step in the propagation of the NOD signaling cascade. Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation, a process essential for the recruitment of downstream signaling molecules and the subsequent activation of transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of pro-inflammatory cytokines and chemokines.

This compound is a selective inhibitor designed to specifically target the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation. Its high selectivity is intended to minimize off-target effects.

Ponatinib , on the other hand, is a multi-targeted kinase inhibitor, initially developed as a pan-BCR-ABL inhibitor for the treatment of chronic myeloid leukemia.[1] However, it has been shown to be a potent inhibitor of RIPK2 as well.[2][3] Its broader kinase inhibition profile may offer therapeutic benefits in complex inflammatory conditions but also carries a higher risk of off-target side effects.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and Ponatinib against RIPK2.

CompoundTargetIC50 (nM)Reference
This compoundRIPK23, 5N/A
PonatinibRIPK26.7, 7[2][4][5]

The data indicates that both this compound and Ponatinib are highly potent inhibitors of RIPK2, with IC50 values in the low nanomolar range. This suggests that both compounds can effectively block RIPK2 activity at very low concentrations.

Impact on Downstream NOD Signaling Events

The inhibition of RIPK2 kinase activity by these compounds has profound effects on downstream signaling events, most notably the production of pro-inflammatory cytokines.

Ponatinib has been demonstrated to completely abrogate NOD2-dependent Tumor Necrosis Factor (TNF) production in primary human monocytes at concentrations as low as 10 nM.[6] This highlights its potent anti-inflammatory effects in a cellular context relevant to human disease.

While direct experimental data for This compound on cytokine production was not available in the immediate search results, a structurally and potently similar 4-aminoquinoline derivative (compound 14, IC50 = 5.1 nM) has been shown to reduce the secretion of muramyl dipeptide (MDP)-induced TNF-α in a dose-dependent manner.[7][8] This suggests that this compound is also likely to be a potent inhibitor of NOD-dependent cytokine production.

Kinase Selectivity Profile

A crucial aspect of any kinase inhibitor is its selectivity, as off-target inhibition can lead to unwanted side effects.

Ponatinib is a known multi-targeted kinase inhibitor. Besides RIPK2, it potently inhibits a range of other kinases, including ABL, PDGFRα, VEGFR2, FGFR1, and Src.[10] This broad-spectrum activity, while potentially beneficial in certain cancers, increases the likelihood of off-target effects and associated toxicities.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the kinase activity of RIPK2 by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant RIPK2 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound, Ponatinib) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the RIPK2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Measurement of NOD2-Dependent Cytokine Production

This protocol describes how to measure the effect of inhibitors on the production of cytokines, such as TNF-α, in response to NOD2 activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium

  • L18-MDP (a potent NOD2 ligand)

  • Test compounds (this compound, Ponatinib) dissolved in DMSO

  • ELISA kit for the target cytokine (e.g., human TNF-α) or reagents for intracellular cytokine staining and flow cytometry

Procedure (ELISA):

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds or DMSO for 1 hour.

  • Stimulate the cells with L18-MDP for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the inhibitors on cytokine production.[6]

Procedure (Intracellular Cytokine Staining and Flow Cytometry):

  • Follow steps 1-3 of the ELISA protocol.

  • Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of stimulation to allow cytokines to accumulate intracellularly.

  • Harvest the cells and stain for surface markers (e.g., CD14 for monocytes).

  • Fix and permeabilize the cells.

  • Stain for the intracellular cytokine of interest (e.g., TNF-α) using a fluorescently labeled antibody.

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.[6]

Visualizing the Molecular Landscape

To better understand the context of this comparison, the following diagrams illustrate the NOD signaling pathway and a typical experimental workflow.

NOD_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Bacteria Bacterial Peptidoglycan (MDP) NOD2 NOD2 Bacteria->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 ubiquitinates IKK_complex IKK Complex TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Genes Pro-inflammatory Genes NFkB_n->Genes activates transcription of Cytokines Cytokines & Chemokines Genes->Cytokines Ripk2_IN_4 This compound Ripk2_IN_4->RIPK2 Ponatinib Ponatinib Ponatinib->RIPK2

Caption: The NOD2 signaling pathway, initiated by bacterial MDP, leading to the production of inflammatory cytokines. Both this compound and Ponatinib inhibit this pathway by targeting RIPK2.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., THP-1 monocytes) Pre_incubation Pre-incubation with Inhibitors Cell_Culture->Pre_incubation Compound_Prep Compound Preparation (this compound & Ponatinib) Compound_Prep->Pre_incubation Stimulation Stimulation with NOD2 Ligand (MDP) Pre_incubation->Stimulation Kinase_Assay RIPK2 Kinase Assay (IC50 Determination) Stimulation->Kinase_Assay Cytokine_Analysis Cytokine Measurement (ELISA / Flow Cytometry) Stimulation->Cytokine_Analysis Signaling_Analysis Downstream Signaling (Western Blot for p-IκB, etc.) Stimulation->Signaling_Analysis Data_Comparison Comparative Analysis of Potency and Efficacy Kinase_Assay->Data_Comparison Cytokine_Analysis->Data_Comparison Signaling_Analysis->Data_Comparison

Caption: A generalized experimental workflow for the comparative analysis of this compound and Ponatinib on NOD signaling.

Conclusion

Both this compound and Ponatinib are potent inhibitors of RIPK2 and, consequently, the NOD signaling pathway. This compound offers the advantage of high selectivity, which may translate to a better safety profile with fewer off-target effects. Ponatinib, while also a potent RIPK2 inhibitor, has a broader kinase inhibition profile that could be a double-edged sword: offering potential efficacy in complex diseases but also carrying a higher risk of adverse events. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies requiring a highly specific probe of RIPK2 function, this compound would be the preferred choice. For broader investigations into the role of multiple kinases in inflammatory processes, or in certain oncology settings, Ponatinib may be a more suitable tool. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two compounds in various preclinical models of inflammatory diseases.

References

Navigating the Landscape of RIPK2 Inhibition: A Head-to-Head Comparison of Different Inhibitor Generations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different generations of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, supported by experimental data. We delve into their mechanisms, efficacy, and selectivity, offering a clear perspective on the evolution of these promising therapeutic agents.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule in the innate immune system, primarily downstream of the NOD1 and NOD2 receptors.[1][2] Its activation triggers pro-inflammatory pathways, including NF-κB and MAPK, making it a key therapeutic target for a range of inflammatory and autoimmune diseases such as Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[2][3] The development of RIPK2 inhibitors has progressed through several stages, from early non-selective compounds to highly potent and specific molecules. This guide will compare these different generations of inhibitors, highlighting their key characteristics and the experimental findings that define them.

The RIPK2 Signaling Pathway

The activation of NOD1 and NOD2 by bacterial peptidoglycans initiates the recruitment of RIPK2. This leads to RIPK2's autophosphorylation and subsequent ubiquitination, which is crucial for the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines.[1][2] Inhibitors of RIPK2 aim to block its kinase activity, thereby preventing these inflammatory responses.[2]

RIPK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core RIPK2 Signaling cluster_downstream Downstream Effects NOD1/NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1/NOD2->RIPK2 recruits Bacterial PGNs Bacterial PGNs Bacterial PGNs->NOD1/NOD2 binds Ubiquitination Ubiquitination RIPK2->Ubiquitination undergoes NF-kB Pathway NF-kB Pathway Ubiquitination->NF-kB Pathway MAPK Pathway MAPK Pathway Ubiquitination->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines induces MAPK Pathway->Pro-inflammatory Cytokines induces RIPK2 Inhibitors RIPK2 Inhibitors RIPK2 Inhibitors->RIPK2 inhibit

Figure 1: Simplified RIPK2 Signaling Pathway.

First-Generation and Early-Stage RIPK2 Inhibitors

The initial exploration of RIPK2 inhibition involved repurposing existing kinase inhibitors and identifying tool compounds. These early inhibitors were crucial for validating RIPK2 as a therapeutic target but often lacked specificity.

Key Compounds:

  • SB203580: Originally a p38 inhibitor, it was found to inhibit RIPK2 in vitro and showed efficacy in a mouse model of Crohn's disease.[1][4]

  • Gefitinib & Erlotinib: These EGFR inhibitors were also discovered to inhibit the tyrosine kinase activity of RIPK2 and demonstrated preclinical efficacy in treating inflammatory bowel disease.[1][3][5]

These compounds are classified as Type I kinase inhibitors, which competitively bind to the ATP pocket of the kinase.[1] While effective in preclinical models, their off-target effects made them unsuitable for long-term clinical development as RIPK2-specific therapies.[4]

Second-Generation: The Rise of Selective Inhibitors

Efforts to develop more selective RIPK2 inhibitors led to the discovery of novel chemical scaffolds with improved potency and specificity. This generation includes both Type I and Type II inhibitors. Type II inhibitors target the inactive "DFG-out" conformation of the kinase, often providing better specificity.[1]

Key Compounds:

  • Ponatinib, Regorafenib, Sorafenib: These are Type II inhibitors that were identified for their ability to inhibit RIPK2 autophosphorylation and ubiquitination.[1] Ponatinib, for instance, effectively blocks RIPK2 kinase activation.[5]

  • WEHI-345: A potent and selective ATP-competitive (Type I) inhibitor that delays RIPK2 ubiquitination and NF-κB activation.[6][7]

  • GSK583: A potent and selective quinoline-based RIPK2 inhibitor.[6][8]

These second-generation inhibitors represented a significant step forward, providing more reliable tools for studying RIPK2 biology and offering more promising starting points for drug development.

Third-Generation: Clinically Investigated and Advanced Preclinical Candidates

The latest generation of RIPK2 inhibitors is characterized by high potency, selectivity, and optimized pharmacokinetic properties, with some compounds entering clinical trials.

Key Compounds:

  • GSK2983559: A quinazoline derivative that was the first RIPK2 inhibitor to enter Phase I clinical trials.[5][7][8] The trial was later terminated due to nonclinical toxicology findings.[1]

  • CSLP37: A selective inhibitor based on a 3,5-diphenyl-2-aminopyridine scaffold with potent activity against RIPK2 kinase and NOD signaling.[1][5]

  • OD36 and OD38: Macrocyclic derivatives that effectively inhibit RIPK2 autophosphorylation and downstream signaling.[1][3]

  • AC-101: A novel RIPK2 inhibitor currently in a Phase Ib clinical trial for moderate-to-severe Ulcerative Colitis.[9]

These compounds have demonstrated significant efficacy in various preclinical models of inflammatory diseases and represent the cutting edge of RIPK2-targeted therapies.

Performance Comparison of RIPK2 Inhibitors

The following tables summarize the quantitative data for key RIPK2 inhibitors across different generations, providing a basis for their comparison.

Table 1: In Vitro Potency of RIPK2 Inhibitors

CompoundGeneration/TypeTargetIC50 (nM)Reference
GefitinibFirst / Type IRIPK251[3]
PonatinibSecond / Type IIRIPK2-[1][5]
WEHI-345Second / Type IRIPK2130[10]
GSK583Second / Type IRIPK2-[6][8]
GSK2983559 (active metabolite)Third / Type IRIPK2-[8]
CSLP37Third / Type IRIPK216.3[10]
OD36Third / Type IRIPK25.3[3]
OD38Third / Type IRIPK214.1[3]
Compound 10wThird / Type IRIPK20.6[5]

Table 2: Cellular Activity of RIPK2 Inhibitors

CompoundCell-Based AssayCellular Potency (IC50)Reference
GSK2983559 (active metabolite)MDP-stimulated IL-8 production (HEK293 cells)4 nM[3]
GSK2983559 (active metabolite)MDP-stimulated TNF-α production (monocytes)13 nM[3]
CSLP37NOD cell signaling (HEKBlue assay)26 ± 4 nM[11]
WEHI-345MDP-stimulated TNF release (RAW264.7 cells)>10-fold lower than in vitro[6]

Experimental Protocols

A standardized workflow is typically employed to evaluate the efficacy of RIPK2 inhibitors, progressing from in vitro biochemical assays to cellular and finally in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Models Biochemical Assay Biochemical Assay Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Assay->Kinase Selectivity Profiling Cytokine Release Assay Cytokine Release Assay Kinase Selectivity Profiling->Cytokine Release Assay NF-kB Reporter Assay NF-kB Reporter Assay Cytokine Release Assay->NF-kB Reporter Assay Peritonitis Model Peritonitis Model NF-kB Reporter Assay->Peritonitis Model Colitis Model Colitis Model Peritonitis Model->Colitis Model

Figure 2: General Experimental Workflow for RIPK2 Inhibitor Evaluation.

Biochemical Assays: The inhibitory activity of compounds against the RIPK2 kinase is often measured using enzymatic assays. For example, a common method involves quantifying the phosphorylation of a substrate peptide by recombinant RIPK2 in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Cellular Assays: To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed.

  • Cytokine Release Assays: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), are stimulated with a NOD ligand like muramyl dipeptide (MDP). The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant are then measured by ELISA in the presence and absence of the RIPK2 inhibitor.[3][6]

  • NF-κB Reporter Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Upon stimulation with a NOD ligand, the activation of the NF-κB pathway leads to the expression of the reporter, which can be quantified. The ability of an inhibitor to suppress this signal is then measured.[6]

In Vivo Models: The in vivo efficacy of RIPK2 inhibitors is evaluated in animal models of inflammatory diseases.

  • MDP-induced Peritonitis: Mice are treated with the inhibitor prior to an intraperitoneal injection of MDP. The recruitment of inflammatory cells to the peritoneal cavity is then quantified to assess the anti-inflammatory effect of the compound.[12]

  • TNBS-induced Colitis: This is a common mouse model for inflammatory bowel disease. The inhibitor is administered to mice with induced colitis, and disease parameters such as weight loss, colon length, and histological signs of inflammation are evaluated.[3]

Conclusion

The development of RIPK2 inhibitors has seen remarkable progress, moving from non-selective, first-generation compounds to highly potent and specific third-generation molecules that are now in clinical development. This evolution has been driven by a deeper understanding of the RIPK2 signaling pathway and the application of structure-based drug design. While challenges remain, particularly concerning long-term safety and in vivo efficacy, the continued advancement of RIPK2 inhibitors holds significant promise for the treatment of a wide range of debilitating inflammatory diseases. The data presented in this guide provides a valuable resource for researchers and clinicians working to harness the therapeutic potential of targeting RIPK2.

References

Confirming Genetic Knockout Findings with Ripk2-IN-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the selective small molecule inhibitor, Ripk2-IN-4, versus genetic knockout models to investigate the function of Receptor-Interacting Protein Kinase 2 (RIPK2). We will explore the experimental data supporting the use of this compound as a powerful tool to corroborate and expand upon findings from genetic approaches, offering temporal control and therapeutic relevance.

Introduction to RIPK2 and its Inhibition

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4] Upon activation by bacterial peptidoglycans, NOD1/2 recruit and activate RIPK2, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[1][5][6] This cascade results in the production of pro-inflammatory cytokines and is essential for the innate immune response to bacterial pathogens.[2][3] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, sarcoidosis, and inflammatory arthritis, making RIPK2 an attractive therapeutic target.[1][7][8][9]

Genetic knockout models have been instrumental in elucidating the fundamental roles of RIPK2. However, these models have limitations, including potential developmental compensation and the inability to study the effects of acute protein inhibition. Potent and selective small molecule inhibitors like this compound offer a complementary approach to dissecting RIPK2 function with high temporal resolution.

This compound: A Potent and Specific Pharmacological Tool

This compound is a highly potent and specific inhibitor of RIPK2, with a reported IC50 value of 5 nM.[10] Its specificity allows researchers to attribute observed biological effects directly to the inhibition of RIPK2 kinase activity, providing a robust method for validating findings from genetic knockout studies.

Comparative Analysis: this compound vs. Genetic Knockout

FeatureThis compound (Pharmacological Inhibition)RIPK2 Genetic Knockout
Mechanism of Action Reversible, competitive inhibition of ATP binding to the RIPK2 kinase domain.Complete and permanent ablation of RIPK2 protein expression.
Temporal Control Acute and reversible. Allows for precise timing of inhibition to study dynamic processes.Chronic and irreversible. Does not allow for the study of acute protein loss-of-function.
Developmental Effects Minimal, as the inhibitor is administered to mature cells or organisms.Potential for developmental compensatory mechanisms that may mask the primary function of the protein.
Off-Target Effects Potential for off-target kinase inhibition, though this compound is highly selective.No off-target effects related to the inhibitor, but the genetic modification can have unintended consequences on neighboring genes.
Therapeutic Relevance Directly mimics the action of a potential therapeutic drug.Provides a "gold standard" for the complete loss of function but does not model therapeutic intervention.
In Vivo Application Allows for dose-dependent studies and evaluation of pharmacokinetics and pharmacodynamics.Provides a clear phenotype for complete loss of function but does not inform on dosing or treatment regimens.

Comparison with Other RIPK2 Inhibitors

While this compound is a potent and selective tool, it is important to be aware of other commonly used RIPK2 inhibitors and their characteristics.

InhibitorTypeRIPK2 IC50Key Characteristics & Limitations
This compound Type I5 nMHigh potency and selectivity.[10]
Gefitinib Type IPotent, but also a potent EGFR inhibitor.Lacks specificity, making it difficult to attribute effects solely to RIPK2 inhibition.[1][4][8][9]
SB203580 Type IPotent, but also a potent p38 MAPK inhibitor.Lacks specificity, confounding interpretation of results.[1][4][11]
WEHI-345 Type I46 nM (KD)Selective, but with lower cellular potency compared to other inhibitors.[5][12]
OD36 & OD38 Type I5.3 nM & 14.1 nMPotent and selective, with demonstrated in vivo efficacy.[4][9][13]
Ponatinib Type II6.7 nMPotent, but a multi-kinase inhibitor.[1][4][5]
GSK583 Type IPotent and selective with good bioavailability.[4][14][12]
CSLP37 Type IPotent and selective, with demonstrated in vivo efficacy.[12][13]

Experimental Data and Protocols

The following sections detail common experimental approaches to validate the effects of this compound and compare them to findings from RIPK2 knockout models.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on RIPK2 kinase activity.

Methodology:

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15][16]

  • Reagents: Recombinant human RIPK2, a suitable substrate (e.g., myelin basic protein), ATP, and the ADP-Glo™ detection reagents.

  • Procedure:

    • Incubate recombinant RIPK2 with varying concentrations of this compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After a set incubation period, stop the reaction and add the ADP-Glo™ reagent to convert the produced ADP into a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays: Inhibition of NOD2-Mediated Signaling

Objective: To confirm that this compound blocks RIPK2-dependent signaling in a cellular context.

Methodology:

  • Cell Lines: Human embryonic kidney (HEK293) cells co-transfected with NOD2 and an NF-κB luciferase reporter, or monocytic cell lines like THP-1 or RAW264.7 that endogenously express the necessary signaling components.

  • Stimulation: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan and a specific ligand for NOD2.

  • Readouts:

    • NF-κB Reporter Assay: Measure luciferase activity as a readout of NF-κB activation.

    • Cytokine Secretion: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-8 in the cell culture supernatant using ELISA.[5][17]

    • Western Blotting: Assess the phosphorylation of downstream targets like IκBα or MAPKs, or the ubiquitination of RIPK2 itself.[1][14][12]

  • Procedure:

    • Pre-treat cells with varying concentrations of this compound or a vehicle control.

    • Stimulate the cells with MDP.

    • After an appropriate incubation time, harvest the cells or supernatant for analysis.

In Vivo Models of Inflammation

Objective: To evaluate the efficacy of this compound in animal models of inflammation and compare the phenotype to that of RIPK2 knockout mice.

Methodology:

  • MDP-Induced Peritonitis Model:

    • Administer this compound or a vehicle control to wild-type mice.

    • Inject MDP intraperitoneally to induce a localized inflammatory response.

    • After a few hours, collect peritoneal lavage fluid.

    • Analyze the recruitment of inflammatory cells (e.g., neutrophils) by flow cytometry or cell counting.[8][9][11]

    • Measure cytokine levels in the lavage fluid.

    • Compare the results to those obtained from RIPK2 knockout mice subjected to the same procedure.

  • TNBS-Induced Colitis Model:

    • Induce colitis in wild-type mice by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).

    • Treat a cohort of these mice with this compound.

    • Monitor disease progression by tracking body weight, stool consistency, and rectal bleeding.

    • At the end of the experiment, collect colon tissue for histological analysis and measurement of inflammatory markers.[5]

    • Compare the phenotype of this compound-treated mice to that of RIPK2 knockout mice with induced colitis.

Visualizing the Concepts

RIPK2 Signaling Pathway

RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits & activates Ub Ubiquitination RIPK2->Ub undergoes TAK1 TAK1 Ub->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK MAPK TAK1->MAPK activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression

Caption: The NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene expression.

Mechanism of this compound Action

Ripk2_Inhibitor_Mechanism NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 activates Downstream_Signaling Downstream Signaling (NF-κB & MAPK activation) RIPK2->Downstream_Signaling initiates This compound This compound This compound->RIPK2 competitively binds to ATP binding site ATP ATP ATP->RIPK2 binds to kinase domain

Caption: this compound competitively inhibits ATP binding to the RIPK2 kinase domain.

Comparative Experimental Workflow

Comparative_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach WT_mice Wild-Type Mice Inhibitor_treatment Administer this compound (acute inhibition) WT_mice->Inhibitor_treatment Inflammatory_challenge_1 Inflammatory Challenge (e.g., MDP, TNBS) Inhibitor_treatment->Inflammatory_challenge_1 Phenotype_analysis_1 Phenotypic Analysis Inflammatory_challenge_1->Phenotype_analysis_1 Comparison Comparison Phenotype_analysis_1->Comparison KO_mice RIPK2 Knockout Mice (chronic ablation) Inflammatory_challenge_2 Inflammatory Challenge (e.g., MDP, TNBS) KO_mice->Inflammatory_challenge_2 Phenotype_analysis_2 Phenotypic Analysis Inflammatory_challenge_2->Phenotype_analysis_2 Phenotype_analysis_2->Comparison Conclusion Conclusion Comparison->Conclusion Corroborate Findings

Caption: Workflow comparing pharmacological inhibition with genetic knockout models.

Conclusion

This compound provides a potent and selective means to pharmacologically interrogate the function of RIPK2. Its use in conjunction with genetic knockout models offers a powerful strategy for researchers. While knockout models reveal the consequences of a complete and chronic absence of RIPK2, this compound allows for the study of acute, dose-dependent inhibition, which is more analogous to a therapeutic intervention. By leveraging both approaches, scientists can gain a more comprehensive understanding of RIPK2's role in health and disease, ultimately accelerating the development of novel anti-inflammatory therapies.

References

Benchmarking Ripk2-IN-4: A Comparative Guide to Small Molecule RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ripk2-IN-4 against other prominent small molecule inhibitors of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical transducer in the innate immune system, primarily mediating inflammatory signals from the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Its central role in activating pro-inflammatory pathways like NF-κB and MAPK has made it a compelling therapeutic target for a range of autoinflammatory diseases, including Crohn's disease and sarcoidosis.[1] This document summarizes key performance data, details relevant experimental methodologies, and visualizes the complex biological and experimental frameworks involved.

Data Presentation: Inhibitor Potency Comparison

The following table summarizes the in vitro biochemical potency (IC50) of this compound and other selected small molecule RIPK2 inhibitors. Lower IC50 values indicate higher potency.

InhibitorTypeTargetIC50 (nM)Reference(s)
This compound Not SpecifiedRIPK25[3]
Compound 10w Type IRIPK20.6[4]
RIPK-IN-4 Type IRIPK23[5]
GSK2983559 (active form) Type IRIPK25[6]
Compound 14 Type IRIPK25.1[7]
Ponatinib Type IIMulti-kinase6.7[6]
CSLP37 Type I (PPI)RIPK2-XIAP6.8[8]
Regorafenib Type IIMulti-kinase41[6]
Gefitinib Type IEGFR/RIPK251[6]
Sorafenib Type IIMulti-kinase75[6]
WEHI-345 Type IRIPK2130[6]
Adezmapimod (SB-203580) Type Ip38/RIPK2251[6]

Note: Inhibitor "types" are classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation.[1][9] Some inhibitors also function by disrupting protein-protein interactions (PPI), such as the crucial binding between RIPK2 and XIAP.[8][10]

Signaling Pathways and Experimental Workflows

RIPK2 Signaling Pathway

RIPK2 is a central adaptor protein downstream of the bacterial peptidoglycan sensors NOD1 and NOD2.[11] Upon ligand binding, NOD receptors recruit RIPK2 through homotypic CARD-CARD interactions.[1][7] This proximity induces RIPK2 ubiquitination by E3 ligases, including XIAP, which creates a scaffold to recruit downstream kinases like TAK1 and the IKK complex.[1][11] This cascade culminates in the activation of MAPK and NF-κB signaling, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[2]

RIPK2_Signaling_Pathway cluster_stimulus Bacterial PGN cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response PGN Muramyl Dipeptide (MDP) (from Peptidoglycan) NOD2 NOD2 PGN->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits via CARD domains TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex recruits IKK_complex IKKα/β/γ Complex RIPK2->IKK_complex recruits XIAP XIAP (E3 Ligase) XIAP->RIPK2 K63/M1 Ubiquitination MAPK MAPK Cascade (p38, ERK, JNK) TAK1_complex->MAPK activates NFkB_IkB NF-κB / IκBα IKK_complex->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα degradation releases NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB->Genes activates transcription Cytokines Cytokine Secretion Genes->Cytokines

Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.

Experimental Protocols

The benchmarking of RIPK2 inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.

Methodology (Transcreener® ADP² Assay Example): This assay quantifies RIPK2 kinase activity by directly measuring the amount of ADP produced during the phosphorylation reaction.[12]

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant RIPK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a buffered solution.

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction wells at varying concentrations. A control with no inhibitor (DMSO vehicle) is included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic turnover.

  • Detection: An ADP detection mixture, containing an ADP-specific antibody and a fluorescent tracer, is added. The ADP produced by RIPK2 competes with the tracer for antibody binding, causing a change in the fluorescence signal (e.g., fluorescence polarization).[12]

  • Data Analysis: The signal is read on a plate reader. The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Cytokine Release Assay

Objective: To measure the ability of an inhibitor to block RIPK2-mediated signaling in a cellular context.

Methodology (MDP-Stimulated TNF-α Secretion Example): This assay assesses the functional consequence of RIPK2 inhibition by measuring the downstream production of inflammatory cytokines.[4][7]

  • Cell Culture: An appropriate cell line (e.g., human THP-1 monocytes, mouse RAW264.7 macrophages, or primary PBMCs) is cultured in multi-well plates.[4][6][13]

  • Inhibitor Pre-treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor for 1-2 hours.

  • Stimulation: Cells are then stimulated with a NOD2 ligand, typically Muramyl Dipeptide (MDP), to activate the RIPK2 pathway. Unstimulated and vehicle-treated controls are included.

  • Incubation: The plates are incubated for 4-24 hours to allow for cytokine production and secretion into the supernatant.

  • Quantification: The cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., TNF-α, IL-8, or IL-6) is quantified using a standard method like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF.

  • Data Analysis: The cellular IC50 value is determined by calculating the inhibitor concentration required to reduce MDP-stimulated cytokine secretion by 50%.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel RIPK2 inhibitor follows a logical progression from high-throughput screening to in-depth cellular and mechanistic analysis.

Experimental_Workflow HTS High-Throughput Screen (e.g., Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Validation Biochemical IC50 Determination (Dose-Response) Hit_ID->Biochem_Validation Cellular_Assay Cellular Assay (e.g., Cytokine Release) Biochem_Validation->Cellular_Assay Selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) Cellular_Assay->Selectivity MoA Mechanism of Action Studies (e.g., PPI Assay, Ubiquitination) Cellular_Assay->MoA Lead_Opt Lead Optimization Selectivity->Lead_Opt MoA->Lead_Opt

Caption: A typical workflow for the discovery and validation of RIPK2 inhibitors.

Inhibitor Classification and Mechanism of Action

While many compounds are identified as ATP-competitive kinase inhibitors, recent studies have revealed a more nuanced mechanism for RIPK2 modulation. The kinase activity of RIPK2 may be dispensable for its signaling function; instead, its role as a scaffold for ubiquitination and protein-protein interactions (PPIs) is critical.[10][14]

Many potent "kinase inhibitors" actually function by inducing a conformational change in the ATP-binding pocket that allosterically disrupts the essential interaction between RIPK2 and the E3 ligase XIAP, thereby preventing RIPK2 ubiquitination and downstream signaling.[1][10][14]

Inhibitor_Classification cluster_binding_mode Binding Mode cluster_mechanism Functional Mechanism Inhibitors RIPK2 Small Molecule Inhibitors TypeI Type I (DFG-in) e.g., GSK583 Inhibitors->TypeI TypeII Type II (DFG-out) e.g., Ponatinib Inhibitors->TypeII ATP_Comp Direct Kinase Inhibition (ATP Competition) TypeI->ATP_Comp PPI_Disrupt PPI Disruption (RIPK2-XIAP Blockade) e.g., CSLP37 TypeI->PPI_Disrupt TypeII->ATP_Comp TypeII->PPI_Disrupt

Caption: Classification of RIPK2 inhibitors by binding mode and functional mechanism.

References

Confirming Ripk2-IN-4 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other biophysical methods for validating the target engagement of Ripk2-IN-4, a potent and specific inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (Ripk2).

Ripk2 is a crucial kinase in the NOD-like receptor signaling pathway, playing a significant role in the innate immune response.[1][2][3] Dysregulation of this pathway is implicated in various inflammatory diseases, making Ripk2 an attractive therapeutic target.[2] this compound has emerged as a selective inhibitor with a reported IC50 of 5 nM.[4] Validating that this compound directly interacts with Ripk2 in a cellular context is paramount for its development as a therapeutic agent.

This guide will delve into the principles and methodologies of CETSA, a powerful technique for assessing target engagement in cells and tissues. Furthermore, it will objectively compare CETSA with alternative methods such as the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Drug Affinity Responsive Target Stability (DARTS) assay, providing available experimental data to support the comparison.

Ripk2 Signaling Pathway

Ripk2 is a key downstream signaling molecule of the NOD1 and NOD2 receptors. Upon activation by bacterial peptidoglycans, these receptors recruit Ripk2, leading to its autophosphorylation and subsequent ubiquitination. This cascade of events activates downstream pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.

Ripk2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOD1/2 NOD1/2 Ripk2 Ripk2 NOD1/2->Ripk2 Recruitment Ubiquitination Ubiquitination Ripk2->Ubiquitination Autophosphorylation NF-kB Pathway NF-kB Pathway Ubiquitination->NF-kB Pathway MAPK Pathway MAPK Pathway Ubiquitination->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines This compound This compound This compound->Ripk2 Inhibition

Ripk2 Signaling Pathway and Inhibition

Cellular Thermal Shift Assay (CETSA) for Ripk2 Target Engagement

CETSA is a powerful method to confirm the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a protein is heated, it unfolds and aggregates. However, if a ligand is bound to the protein, the melting temperature (Tm) of the protein-ligand complex increases, resulting in a larger fraction of the protein remaining soluble at elevated temperatures. This change in thermal stability is then quantified, typically by Western blotting or other protein detection methods.

While specific CETSA data for this compound is not publicly available, the assay has been successfully used to confirm the target engagement of other Ripk2 inhibitors, such as ponatinib.[5][6]

Experimental Workflow for CETSA

The CETSA workflow can be divided into two main experimental setups: the melt curve and the isothermal dose-response (ITDR) curve.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Start Start Cell_Treatment Treat cells with this compound or vehicle Start->Cell_Treatment Heat_Challenge Apply heat challenge Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Separation Separate soluble and precipitated fractions Cell_Lysis->Separation Protein_Quantification Quantify soluble Ripk2 Separation->Protein_Quantification Data_Analysis Analyze data Protein_Quantification->Data_Analysis End End Data_Analysis->End

General CETSA Workflow Diagram
Detailed Methodologies

1. Melt Curve CETSA Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) to approximately 80% confluency. Treat the cells with a fixed concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).

  • Cell Lysis: Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble Ripk2 in each sample by Western blotting using a specific anti-Ripk2 antibody. An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble Ripk2 relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Isothermal Dose-Response (ITDR) CETSA Protocol:

  • Determine Optimal Temperature: From the melt curve experiment, identify a temperature that causes significant, but not complete, precipitation of Ripk2 in the absence of the inhibitor.

  • Cell Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or a vehicle control for a fixed time.

  • Heat Challenge: Heat all samples at the predetermined optimal temperature for the fixed duration.

  • Sample Processing and Analysis: Follow the same steps for cell lysis, separation of the soluble fraction, and Western blot analysis as in the melt curve protocol.

  • Data Analysis: Plot the amount of soluble Ripk2 against the concentration of this compound. The resulting dose-response curve can be used to determine the half-maximal effective concentration (EC50) for target engagement.

Comparison with Alternative Target Engagement Assays

While CETSA is a powerful tool, other methods can also be employed to confirm this compound target engagement. Each has its own advantages and limitations.

Assay_Comparison cluster_assays Biophysical Assays Target_Engagement Target Engagement Confirmation CETSA CETSA Target_Engagement->CETSA NanoBRET NanoBRET Target_Engagement->NanoBRET DARTS DARTS Target_Engagement->DARTS CETSA->NanoBRET NanoBRET->DARTS DARTS->CETSA

Comparison of Target Engagement Assays
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

The NanoBRET assay is a proximity-based method that measures the interaction between a NanoLuc luciferase-tagged protein of interest (e.g., Ripk2) and a fluorescently labeled tracer that binds to the same target. When an unlabeled compound, such as this compound, competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner.

Advantages over CETSA:

  • Higher Throughput: The assay is typically performed in a microplate format and does not require a heating step or Western blotting, making it more amenable to high-throughput screening.

  • Quantitative in Real-Time: It provides a direct and quantitative measure of target occupancy in living cells in real-time.

Disadvantages:

  • Requires Genetic Modification: The target protein needs to be genetically fused to NanoLuc luciferase, which may alter its natural expression levels or function.

  • Dependent on a Specific Tracer: A suitable fluorescent tracer that binds to the target is required.

Experimental Data for Ripk2 Inhibitors (NanoBRET):

A study by Goncharov et al. (2018) utilized a NanoBRET assay to measure the cellular target engagement of several Ripk2 inhibitors.[5][6] The results are summarized in the table below.

CompoundNanoBRET IC50 (nM)
Ponatinib3.1 ± 0.5
GSK5831.8 ± 0.3
WEHI-345521.2 ± 171.6
CSLP371.8 ± 0.3
CSLP432.0 ± 0.4

Data adapted from Goncharov et al., The EMBO Journal (2018).[6]

Detailed NanoBRET Protocol:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding for a NanoLuc-Ripk2 fusion protein.

  • Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate.

  • Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the addition of a specific fluorescent tracer at a fixed concentration.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Signal Detection: Add the NanoBRET substrate and measure the luminescence and fluorescence signals using a plate reader capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of this compound to determine the IC50 value.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is based on the principle that the binding of a small molecule to its target protein can protect it from proteolytic degradation. In this method, cell lysates are treated with a protease in the presence or absence of the compound of interest. If the compound binds to the target protein, it will be more resistant to digestion by the protease.

Advantages over CETSA:

  • No Heat Required: Avoids potential heat-induced artifacts.

  • Applicable to Membrane Proteins: Can be more readily applied to membrane-associated proteins that might be difficult to analyze with CETSA.

Disadvantages:

  • Requires Protease Optimization: The choice of protease and the digestion conditions need to be carefully optimized for each target.

  • Indirect Readout: The protection from proteolysis is an indirect measure of binding and may not be observed for all protein-ligand interactions.

Detailed DARTS Protocol:

  • Cell Lysis: Prepare a cell lysate from a relevant cell line.

  • Compound Incubation: Incubate the cell lysate with different concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a specific protease (e.g., pronase or thermolysin) at an optimized concentration and incubate for a defined period.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-Ripk2 antibody to visualize the extent of protein degradation.

  • Data Analysis: Compare the amount of full-length Ripk2 in the presence and absence of this compound. Increased resistance to proteolysis in the presence of the inhibitor indicates target engagement.

Conclusion

Confirming the direct binding of this compound to its target, Ripk2, within a cellular context is a fundamental step in its validation as a specific inhibitor. The Cellular Thermal Shift Assay provides a robust and label-free method to assess this target engagement. While specific quantitative CETSA data for this compound is not yet in the public domain, the successful application of this technique to other Ripk2 inhibitors like ponatinib demonstrates its feasibility and utility.

For higher throughput and real-time quantitative analysis, the NanoBRET assay offers a powerful alternative, albeit with the requirement of genetic modification of the target protein. The DARTS assay presents another valuable label-free option that avoids the use of heat. The choice of assay will depend on the specific experimental needs, available resources, and the stage of the drug discovery process. By employing these rigorous biophysical methods, researchers can gain high confidence in the on-target activity of this compound, paving the way for its further development as a potential therapeutic for inflammatory diseases.

References

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